Zeltociclib
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2789697-52-3 |
|---|---|
分子式 |
C18H20F3N4O2P |
分子量 |
412.3 g/mol |
IUPAC 名称 |
(2S)-2-[[4-(7-dimethylphosphoryl-1H-indol-3-yl)-5-(trifluoromethyl)pyrimidin-2-yl]amino]propan-1-ol |
InChI |
InChI=1S/C18H20F3N4O2P/c1-10(9-26)24-17-23-8-13(18(19,20)21)15(25-17)12-7-22-16-11(12)5-4-6-14(16)28(2,3)27/h4-8,10,22,26H,9H2,1-3H3,(H,23,24,25)/t10-/m0/s1 |
InChI 键 |
PDAXWGPFSFSARG-JTQLQIEISA-N |
产品来源 |
United States |
Foundational & Exploratory
a role of CDK7 inhibition by Zeltociclib in oncology
An In-Depth Technical Guide to the Role of CDK7 Inhibition by Zeltociclib in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal therapeutic target in oncology due to its dual role in regulating both cell cycle progression and transcriptional machinery. Its frequent dysregulation in various malignancies underscores its potential as a target for cancer therapy. This compound (also known as GTAEXS-617) is a novel, potent, and selective small-molecule inhibitor of CDK7 currently under development. Preclinical data demonstrate that this compound potently suppresses the proliferation of cancer cells in vitro and drives tumor regression in in vivo models, particularly in cancers with high transcriptional dependence. This technical guide provides a comprehensive overview of the mechanism of action of CDK7 inhibition, the preclinical evidence supporting this compound, detailed experimental protocols for its characterization, and a discussion of its therapeutic potential.
The Dual Role of CDK7: A Master Regulator of Cell Cycle and Transcription
CDK7 is a serine/threonine kinase that functions as a central node in two fundamental cellular processes essential for tumor growth and survival.[1][2]
-
Cell Cycle Control: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 phosphorylates and activates downstream cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2][3] This activation is a prerequisite for progression through the G1/S and G2/M cell cycle checkpoints. Inhibition of this function leads to cell cycle arrest.[2][4]
-
Transcriptional Regulation: CDK7 is also a core component of the general transcription factor TFIIH.[5] In this context, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII). This phosphorylation event is critical for the initiation and elongation phases of transcription.[6] Many cancers are "transcriptionally addicted," relying on the high-level expression of oncogenes like MYC to maintain their malignant phenotype. By inhibiting CDK7, the transcription of these key oncogenes can be suppressed, leading to apoptosis.[7]
The dual inhibition of these pathways makes CDK7 an attractive target for cancer therapy, offering a simultaneous blockade of cell proliferation and the oncogenic signaling required for survival.[8]
Preclinical Efficacy of this compound and Other CDK7 Inhibitors
Data Presentation
Quantitative data for this compound and the representative covalent CDK7 inhibitor THZ1 are summarized below.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Compound | Target | Potency Metric | Value (nM) | Reference |
|---|---|---|---|---|
| This compound | CDK7 | IC50 | <20 | [11] |
Data derived from patent WO2022134642A1, which reports a pIC50 > 7.7.
Table 2: Anti-proliferative Activity of this compound (GTAEXS-617)
| Cancer Type | Metric | Value (nM) | Reference |
|---|---|---|---|
| High-Grade Serous Ovarian Cancer (HGSOC) | Average IC50 | 6.6 | [9] |
Table 3: Representative Anti-proliferative Activity of THZ1
| Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| SKBR3 | Breast Cancer (HER2+) | ~20-30 | [12] |
| HCC1954 | Breast Cancer (HER2+) | ~30-50 | [12] |
| MDA-MB-231 | Breast Cancer (TNBC) | ~80-100 | [12] |
| Jurkat | T-cell ALL | ~50-100 | [3] |
| HL-60 | Acute Myeloid Leukemia | 38 | [7] |
THZ1 is a widely used tool compound for studying CDK7 inhibition. IC50 values can vary based on experimental conditions and assay duration.[5][12]
Table 4: In Vivo Efficacy of this compound (GTAEXS-617) in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
|---|---|---|---|---|
| OVCAR3 | Ovarian Cancer | GTAEXS-617 | Reduced tumor volume | [10] |
| HCC70 | Triple-Negative Breast Cancer | GTAEXS-617 | Reduced tumor volume | [10] |
| HGSOC Model | Ovarian Cancer | GTAEXS-617 | Complete tumor regression | [9] |
| TNBC Model | Triple-Negative Breast Cancer | GTAEXS-617 | Complete tumor regression | [9] |
Experimental Protocols for Characterizing CDK7 Inhibitors
The following protocols are standardized methodologies for evaluating the cellular and biological effects of CDK7 inhibitors like this compound.
Protocol 1: Western Blot Analysis of RNAPII CTD Phosphorylation
This assay provides direct evidence of target engagement by measuring the phosphorylation status of RNAPII, a primary substrate of CDK7.[6]
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCC70, OVCAR3) and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-RNAPII Ser2, phospho-RNAPII Ser5, total RNAPII, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A dose-dependent decrease in phospho-RNAPII levels indicates successful CDK7 inhibition.[6]
Protocol 2: Cell Viability Assay (IC50 Determination)
This assay measures the effect of the inhibitor on cell proliferation and viability.[13]
-
Cell Seeding: Seed cells in 96-well plates at an optimized density (e.g., 3,000-8,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells and incubate for a defined period (e.g., 72 hours). Include vehicle-only (DMSO) controls.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP) or a resazurin-based reagent.[6] Incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls (defined as 100% viability). Plot the percent viability against the log of the inhibitor concentration and fit a four-parameter dose-response curve to calculate the IC50 value.[14][15]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of CDK7 inhibition on cell cycle phase distribution.[6]
-
Treatment: Treat cells with this compound (e.g., at 1x and 5x the IC50 value) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Inhibition of CDK7 is expected to cause G1 and/or G2/M arrest.[2]
Protocol 4: In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy and tolerability of this compound in a living organism.[16][17]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million HCC70 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer this compound orally at predefined doses and schedules (e.g., once daily). The control group receives the vehicle solution.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Calculate the percentage of tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Potential Mechanisms of Resistance
While specific resistance mechanisms to this compound have not yet been described, potential mechanisms can be extrapolated from studies of other kinase inhibitors.
-
On-Target Mutations: Mutations in the CDK7 gene could alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Bypass Signaling: Upregulation of parallel or downstream signaling pathways could compensate for the loss of CDK7 activity, allowing cells to continue proliferating or transcribing key genes.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could reduce the intracellular concentration of the inhibitor.
References
- 1. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. clyte.tech [clyte.tech]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient-derived Xenografts - A Critical Tool for Oncology Research | Taconic Biosciences [taconic.com]
- 17. Xenograft Models - Altogen Labs [altogenlabs.com]
Zeltociclib: A Technical Deep Dive into its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeltociclib (also known as GTAEXS-617 and REC-617) is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 presents a compelling target in oncology. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on cell cycle progression. Through a synthesis of available preclinical data, this document details the quantitative impact of this compound on cell cycle phase distribution and outlines the experimental protocols utilized to elucidate its activity. Diagrams illustrating the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's cellular effects.
Introduction to this compound and its Target: CDK7
Mechanism of Action: Induction of Cell Cycle Arrest
Impact on Cell Cycle Phase Distribution
Quantitative Data Summary
Available preclinical data demonstrates the potent anti-proliferative activity of this compound in various cancer cell lines.
| Compound | Cell Lines | Assay Type | IC50 (nM) | Reference |
| This compound (GTAEXS-617) | High-Grade Serous Ovarian Cancer (HGSOC) | Proliferation Assay | 6.6 | [1] |
| This compound (GTAEXS-617) | Triple-Negative Breast Cancer (TNBC) | Proliferation Assay | 6.6 | [1] |
Table 1: In vitro anti-proliferative activity of this compound.
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the effects of this compound on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry
This protocol is essential for quantifying the distribution of cells in different phases of the cell cycle.
Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases after treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HGSOC, TNBC)
-
This compound (GTAEXS-617)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvest: Aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and collect them in a centrifuge tube.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This technique is used to assess the impact of this compound on the expression and phosphorylation status of key proteins that regulate the cell cycle.
Objective: To measure the levels of proteins such as Cyclin D1, Cyclin E, CDK2, p21, and p27, as well as the phosphorylation status of Retinoblastoma protein (Rb), following this compound treatment.
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing the Impact of this compound
Signaling Pathway
Caption: this compound inhibits CDK7, leading to cell cycle arrest and transcription inhibition.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on the cell cycle.
Conclusion
This compound is a promising CDK7 inhibitor that demonstrates potent anti-proliferative activity by inducing cell cycle arrest and apoptosis. Its dual mechanism of action, targeting both cell cycle progression and transcription, positions it as a compelling candidate for cancer therapy. Further publication of detailed quantitative data on its effects on cell cycle phase distribution and protein expression will be crucial for a complete understanding of its therapeutic potential and for guiding its clinical development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the impact of this compound and other CDK7 inhibitors on cancer cell biology.
References
Zeltociclib: A Technical Deep Dive into its Chemical Profile and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Zeltociclib is an investigational small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and its putative mechanism of action through the inhibition of the CDK7 signaling pathway.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule with the chemical formula C18H20F3N4O2P.[1] Its systematic IUPAC name is (2S)-2-[[4-(7-dimethylphosphoryl-1H-indol-3-yl)-5-(trifluoromethyl)pyrimidin-2-yl]amino]propan-1-ol.[1] For computational and database referencing, the following identifiers are used:
-
SMILES: C--INVALID-LINK--NC1=NC=C(C(=N1)C2=CNC3=C2C=CC=C3P(=O)(C)C)C(F)(F)F[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties are derived from its chemical structure, others are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C18H20F3N4O2P | PubChem[1] |
| Molecular Weight | 412.34 g/mol | Calculated from formula |
| Monoisotopic Mass | 412.127599 g/mol | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 109 Ų | Predicted |
| logP (Octanol-Water Partition Coefficient) | 3.5 | Predicted |
| pKa (Acidic) | 11.2 | Predicted |
| pKa (Basic) | 2.5 | Predicted |
| Solubility | Not available | - |
Experimental Protocols for Physicochemical Property Determination
While specific experimental protocols for this compound are not publicly available, the following are standard methodologies employed in the pharmaceutical sciences to determine the physicochemical properties of small molecule inhibitors.
Determination of logP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A common method for its determination is the shake-flask method .
Protocol Outline:
-
Preparation of Solutions: A saturated solution of this compound is prepared in both n-octanol and water. The two phases are pre-saturated with each other.
-
Partitioning: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and water phases.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of pKa (Ionization Constant)
The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's solubility and permeability at different pH values. Potentiometric titration is a widely used method.
Protocol Outline:
-
Solution Preparation: A solution of this compound of known concentration is prepared in water or a co-solvent system if solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the inflection point of the curve.
Mechanism of Action and Signaling Pathway
This compound is a cyclin-dependent kinase (CDK) inhibitor.[3] Evidence from patent literature suggests that it is a potent inhibitor of CDK7.[2][4] CDK7 is a critical component of two major cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.
CDK7's Role in Cell Cycle Progression
As part of the CAK complex, CDK7 is responsible for the activating phosphorylation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[5][6] These CDKs, in turn, drive the cell through the various phases of the cell cycle by phosphorylating key substrates like the Retinoblastoma protein (Rb).[1] Inhibition of CDK7 by this compound would therefore be expected to block the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[5][6]
CDK7's Role in Transcription
Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation is essential for the initiation and elongation of transcription. By inhibiting the kinase activity of CDK7 in TFIIH, this compound can globally suppress transcription, which is particularly detrimental to cancer cells that are often dependent on high levels of transcription of oncogenes.
The following diagram illustrates the proposed signaling pathway affected by this compound.
Conclusion
This compound is a promising CDK inhibitor with a well-defined chemical structure. Its mechanism of action is believed to be centered on the inhibition of CDK7, leading to a dual blockade of cell cycle progression and transcription. Further experimental validation of its physicochemical properties and detailed elucidation of its biological activity are necessary to fully understand its therapeutic potential. This document serves as a foundational guide for researchers and professionals involved in the development of novel cancer therapeutics.
References
- 1. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
Zeltociclib's impact on transcription regulation
An In-Depth Technical Guide to Zeltociclib's Impact on Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of CDKs in Transcription
Gene transcription in eukaryotes is a tightly regulated process orchestrated by RNA Polymerase II (RNAPII). The progression of RNAPII through the transcription cycle is governed by a series of phosphorylation events on its C-terminal domain (CTD), a repeating heptapeptide (B1575542) sequence (Y¹S²P³T⁴S⁵P⁶S⁷).[4] Cyclin-dependent kinases (CDKs) are the primary drivers of this "CTD code."
Two CDKs are central to this process:
-
CDK7: A component of the general transcription factor TFIIH, CDK7 phosphorylates the CTD at Serine 5 (Ser5) and Serine 7 (Ser7).[5][6] This is a crucial step for transcription initiation, promoter clearance, and the recruitment of mRNA capping machinery.[6]
-
CDK9: The catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 phosphorylates the CTD at Serine 2 (Ser2).[7][8] This event releases RNAPII from a state of promoter-proximal pausing, allowing it to transition into a productive elongation phase.[8]
Furthermore, CDK7 acts as a CDK-Activating Kinase (CAK), directly phosphorylating and activating CDK9, thus linking the initiation and elongation phases of transcription.[9][10] By targeting CDK7, this compound disrupts this entire cascade, leading to a profound inhibition of transcription, particularly of genes with super-enhancers and short half-lives, such as the oncogene MYC.
This compound: Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of CDK7. This leads to a dual blockade on RNAPII-mediated transcription.
2.1. Direct Inhibition of Transcription Initiation By binding to the ATP pocket of CDK7, this compound prevents the phosphorylation of RNAPII CTD at Ser5 and Ser7. The consequences of this action are:
-
Failure of Promoter Clearance: RNAPII remains stalled at the promoter, unable to initiate transcription.[5]
-
Reduced Promoter-Proximal Pausing: Inhibition of CDK7 can lead to a defect in the recruitment of negative elongation factors (NELFs), which are responsible for establishing the pause.[11]
-
Impaired mRNA Capping: The Ser5-phosphorylated CTD is a docking site for the mRNA capping enzyme. Lack of this modification leads to defective mRNA processing and subsequent degradation.[12]
2.2. Indirect Inhibition of Transcription Elongation CDK7 is required for the activating T-loop phosphorylation of CDK9.[10] By inhibiting CDK7, this compound prevents the activation of CDK9, leading to:
-
Reduced RNAPII Ser2 Phosphorylation: The primary mark for transcriptional elongation is diminished, causing RNAPII to remain paused near the promoter.[9][13]
-
Suppression of Super-Enhancer Driven Genes: Cancer cells are often "addicted" to the high-level expression of key oncogenes like MYC, which are driven by large regulatory elements called super-enhancers. The transcription of these genes is exquisitely sensitive to P-TEFb (CDK9) activity. Indirect inhibition of CDK9 by this compound leads to a rapid downregulation of these critical survival genes.
Signaling Pathway: CDK7/9 Regulation of RNAPII Transcription
Quantitative Data
3.1. Potency of this compound (GTAEXS-617) Preclinical studies have demonstrated the high potency of this compound in cancer cell lines.
| Compound | Target | Assay Type | Average IC₅₀ | Cell Lines | Reference |
| This compound (GTAEXS-617) | CDK7 | Cell Proliferation | 6.6 nM | High-Grade Serous Ovarian Cancer (HGSOC), Triple-Negative Breast Cancer (TNBC) | [1][3] |
3.2. Comparative Selectivity of CDK Inhibitors While a full kinase selectivity panel for this compound is not publicly available, it is reported to be highly selective for CDK7.[1][14] The table below provides context by comparing the potency of other known CDK7 and CDK9 inhibitors against various CDK family members.
| Compound | CDK7 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | CDK1 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | Reference |
| THZ1 (Covalent) | 3.2 | 148 | 155 | 410 | 1000 | [6] |
| Samuraciclib | 16 | >10,000 | >10,000 | 2,700 | >10,000 | [15] |
| Atuveciclib | >10,000 | 6 | 1000 | 1600 | >10,000 | [15] |
3.3. Expected Impact of this compound on Transcriptional Markers Based on its mechanism as a CDK7 inhibitor, treatment with this compound is expected to produce the following dose- and time-dependent changes.
| Marker | Expected Change | Rationale |
| p-RNAPII (Ser5) | ↓↓↓ | Direct inhibition of CDK7, the primary Ser5 kinase.[6] |
| p-RNAPII (Ser7) | ↓↓ | Direct inhibition of CDK7, a major Ser7 kinase.[6] |
| p-RNAPII (Ser2) | ↓↓ | Indirect inhibition of CDK9 activation.[13] |
| MYC mRNA | ↓↓ | Suppression of super-enhancer-driven transcription. |
| MCL1 mRNA | ↓↓ | Suppression of transcription of a gene with a short-lived transcript. |
| PARP Cleavage | ↑ | Induction of apoptosis downstream of MYC/MCL1 suppression. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on transcription regulation.
4.1. Western Blot Analysis of RNAPII Phosphorylation and Downstream Targets
Objective: To quantify the dose-dependent effects of this compound on the phosphorylation status of RNAPII CTD and the protein levels of key targets like MYC and MCL1.
Methodology:
-
Cell Culture and Treatment:
-
Plate human cancer cells (e.g., OVCAR3, HCC70) in 6-well plates at a density to achieve 70-80% confluency at the time of harvest.
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations (e.g., 0, 1, 5, 10, 50, 100 nM).
-
Treat cells for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Protein Lysate Preparation:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a 4-15% Tris-glycine SDS-PAGE gel.
-
Perform electrophoresis at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane using a wet transfer system at 100V for 90-120 minutes, chilled on ice.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies diluted in 5% BSA/TBST. (See table below for suggested antibodies).
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or TBP).
-
Suggested Primary Antibodies for Western Blot:
| Antibody Target | Host | Dilution | Supplier (Example) |
| Phospho-RNAPII CTD (Ser5) | Rabbit | 1:1000 | Abcam (ab5131) |
| Phospho-RNAPII CTD (Ser2) | Rabbit | 1:1000 | Abcam (ab5095) |
| Total RNAPII CTD (RPB1) | Mouse | 1:1000 | Cell Signaling (2629) |
| c-Myc | Rabbit | 1:1000 | Cell Signaling (5605) |
| MCL-1 | Rabbit | 1:1000 | Cell Signaling (5453) |
| Cleaved PARP | Rabbit | 1:1000 | Cell Signaling (5625) |
| β-actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich (A5441) |
4.2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the change in mRNA levels of this compound target genes such as MYC and MCL1.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described in section 4.1.1. A shorter time course (e.g., 2, 4, 8 hours) is often sufficient to see transcriptional changes.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol, including an on-column DNase digestion step.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher).
-
For a 10 µL reaction, use 5 µL of master mix, 0.5 µL of forward primer (10 µM), 0.5 µL of reverse primer (10 µM), 2 µL of nuclease-free water, and 2 µL of diluted cDNA (e.g., 1:10 dilution).
-
Run the reaction on a real-time PCR system (e.g., QuantStudio 7 Flex) with a standard thermal cycling protocol: 95°C for 2 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Include a melt curve analysis at the end to ensure product specificity.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Normalize the Ct value of the gene of interest (e.g., MYC) to a stable housekeeping gene (e.g., GAPDH or ACTB). ΔCt = Ct(target) - Ct(housekeeping).
-
Calculate the fold change relative to the vehicle-treated control using the 2-ΔΔCt method. ΔΔCt = ΔCt(treated) - ΔCt(control).
-
4.3. Chromatin Immunoprecipitation (ChIP) Assay
Objective: To directly measure the occupancy of phosphorylated forms of RNAPII at specific gene loci (e.g., the MYC promoter and gene body) following this compound treatment.
Methodology:
-
Cell Cross-linking and Chromatin Preparation:
-
Treat ~1x10⁷ cells per condition with this compound or vehicle for a short duration (e.g., 1-4 hours).
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM for 5 minutes.
-
Harvest cells, wash with ice-cold PBS, and lyse to isolate nuclei.
-
Resuspend nuclei in a shearing buffer (containing SDS) and shear chromatin to an average size of 200-500 bp using a sonicator.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Set aside a small aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with rotation with specific antibodies (e.g., anti-p-Ser5 RNAPII, anti-p-Ser2 RNAPII, or a negative control IgG).
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by adding NaCl and incubating at 65°C overnight. Treat the input samples in parallel.
-
Treat all samples with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analyze the enrichment of specific DNA sequences (e.g., MYC promoter) by qPCR, comparing the IP samples to the input control.
-
Experimental Workflow: From Cell Treatment to Data Analysis
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human TFIIH kinase CDK7 regulates transcription-associated chromatin modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. | BioWorld [bioworld.com]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. Exscientia Presents Novel Patient Stratification and Biomarker Data for GTAEXS-617 at the 34th EORTC-NCI-AACR Annual Symposium | Nasdaq [nasdaq.com]
- 17. hra.nhs.uk [hra.nhs.uk]
Initial In Vitro Studies of Zeltociclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeltociclib (also known as GTAEXS-617) is a potent and selective, orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] As a key regulator of both the cell cycle and transcription, CDK7 represents a compelling therapeutic target in oncology.[1][2] Initial in vitro studies have demonstrated this compound's significant anti-proliferative activity in various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the foundational in vitro data and methodologies relevant to the early-stage evaluation of this compound.
Quantitative Data Summary
The primary quantitative data available from initial in vitro studies of this compound (GTAEXS-617) are its anti-proliferative effects on cancer cell lines.
| Cell Line Type | Reported IC50 (nM) | Reference |
| High-Grade Serous Ovarian Cancer (HGSOC) (Average) | 6.6 | [1][2] |
| Triple-Negative Breast Cancer (TNBC) (Average) | 6.6 | [1][2] |
Core Mechanism of Action: CDK7 Inhibition
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK7. CDK7 plays a dual role in cellular processes critical for cancer cell proliferation and survival:
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). This phosphorylation is essential for the initiation and elongation phases of transcription of many genes, including key oncogenes. Inhibition of CDK7 by this compound is expected to lead to a global suppression of transcription, particularly of genes with high transcriptional demand, which are often crucial for tumor growth.
-
Cell Cycle Control: CDK7 is also a CDK-activating kinase (CAK), responsible for the activating phosphorylation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6. These CDKs are master regulators of cell cycle progression through different phases (G1, S, G2, M). By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to a halt in cell cycle progression.[1]
The combined effect of transcriptional inhibition and cell cycle arrest ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][2]
Experimental Protocols
The following sections describe generalized yet detailed methodologies for the key in vitro experiments typically performed to characterize a CDK inhibitor like this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the potency and selectivity of this compound against a panel of kinases, with a primary focus on CDK7.
Methodology (Luminescence-based Kinase Assay):
-
Reagents and Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex.
-
Kinase substrate (e.g., a peptide containing the consensus phosphorylation sequence for CDK7).
-
Adenosine triphosphate (ATP).
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, and DTT).
-
This compound (solubilized in DMSO).
-
ADP-Glo™ Kinase Assay kit (or similar).
-
Multi-well plates (e.g., 384-well).
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Add a fixed amount of the recombinant CDK7 enzyme to each well of the microplate.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and subsequently produce a luminescent signal via a luciferase reaction.
-
Measure the luminescence intensity using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
Methodology (MTT Assay):
-
Reagents and Materials:
-
Cancer cell lines (e.g., HGSOC and TNBC cell lines).
-
Complete cell culture medium.
-
This compound (solubilized in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at ~570 nm.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO).
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology (Propidium Iodide Staining and Flow Cytometry):
-
Reagents and Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
This compound (solubilized in DMSO).
-
Phosphate-buffered saline (PBS).
-
Ethanol (B145695) (70%, ice-cold) for fixation.
-
Propidium Iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells and treat with this compound or vehicle (DMSO) for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
The fluorescence intensity of PI is proportional to the DNA content.
-
Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
-
Compare the cell cycle distribution of this compound-treated cells to that of vehicle-treated cells.
-
Apoptosis Assay
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Methodology (Annexin V-FITC and Propidium Iodide Staining):
-
Reagents and Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
This compound (solubilized in DMSO).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells and treat with this compound or vehicle (DMSO) for a specified time.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Generate a quadrant plot based on Annexin V-FITC and PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits CDK7, blocking transcription and cell cycle progression, leading to apoptosis.
Experimental Workflow: Cell-Based Assays
Caption: Workflow for in vitro evaluation of this compound's effects on cancer cells.
References
Zeltociclib's Selectivity Profile Against Cyclin-Dependent Kinases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action
Zeltociclib exerts its therapeutic effects through the potent and selective inhibition of CDK7. CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription. By inhibiting CDK7, this compound can disrupt both cell cycle progression and the transcription of key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Selectivity Profile of this compound
This compound has been engineered for high selectivity for CDK7 over other members of the CDK family. While specific quantitative IC50 values against a full panel of CDKs are not yet publicly available in peer-reviewed literature, preclinical data indicates a strong selectivity profile.
| Kinase Target | Selectivity of this compound |
| CDK7 | High Potency (pIC50 > 7.7; IC50 < 20 nM for CDK7/CyclinH) |
| CDK1 | High Selectivity (Lower potency compared to CDK7) |
| CDK2 | High Selectivity (Lower potency compared to CDK7) |
| CDK4 | High Selectivity (Lower potency compared to CDK7) |
| CDK6 | High Selectivity (Lower potency compared to CDK7) |
| CDK9 | High Selectivity (Lower potency compared to CDK7) |
| CDK12 | High Selectivity (Lower potency compared to CDK7) |
Note: This table is based on qualitative descriptions from available data. Specific inhibitory concentrations will be updated as more information becomes publicly available.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A variety of biochemical and cell-based assays are employed to quantify the potency and selectivity of the compound. Below are detailed methodologies for two key types of experiments commonly used in the industry.
Biochemical Kinase Assay: Radiometric Assay (e.g., ³³P-ATP Filter Binding Assay)
This assay directly measures the enzymatic activity of purified kinases in the presence of an inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified CDK/cyclin complexes.
Materials:
-
Purified recombinant human CDK/cyclin complexes (e.g., CDK1/CycB, CDK2/CycA, CDK2/CycE, CDK4/CycD1, CDK5/p25, CDK6/CycD3, CDK7/CycH/MAT1, CDK9/CycT1).
-
Specific peptide substrates for each kinase.
-
This compound, serially diluted in DMSO.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Adenosine triphosphate (ATP), typically at the Km concentration for each kinase.
-
³³P-γ-ATP (radiolabeled ATP).
-
96-well filter plates (e.g., phosphocellulose or glass fiber).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific CDK/cyclin complex, and its corresponding peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and ³³P-γ-ATP.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Filtration: Stop the reaction by adding a solution such as phosphoric acid. Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated ³³P-γ-ATP will pass through.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any remaining unbound radiolabeled ATP.
-
Detection: After drying the plates, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Target Engagement Assay: NanoBRET™ Target Engagement Assay
This assay measures the ability of a compound to bind to its target kinase within living cells.
Objective: To quantify the apparent affinity of this compound for CDK7 in a cellular context and assess its selectivity against other CDKs expressed in live cells.
Materials:
-
Human cell line (e.g., HEK293) suitable for transfection.
-
Plasmids encoding for NanoLuc®-CDK fusion proteins (e.g., NanoLuc®-CDK7).
-
Transfection reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Tracer, a fluorescent ligand that binds to the active site of the kinase.
-
This compound, serially diluted in DMSO.
-
White, tissue culture-treated 96-well plates.
-
Luminometer capable of measuring filtered luminescence (450 nm and 610 nm).
Procedure:
-
Cell Transfection: Co-transfect the chosen cell line with the NanoLuc®-CDK fusion plasmid.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them in the 96-well plates.
-
Compound Treatment: Add the serially diluted this compound to the cells and incubate.
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells. The tracer will compete with this compound for binding to the NanoLuc®-CDK fusion protein.
-
Substrate Addition and Signal Detection: Add the NanoLuc® substrate (furimazine) to all wells to generate the bioluminescent signal. Measure the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) using a luminometer.
-
Data Analysis: Calculate the BRET ratio (610 nm emission / 450 nm emission). In the presence of a competing compound like this compound, the tracer is displaced, leading to a decrease in the BRET signal. Plot the BRET ratio against the logarithm of the this compound concentration to determine the IC50 value, which reflects the compound's target engagement potency in living cells.
Visualizations
Signaling Pathway of this compound's Dual Action
Caption: Dual inhibitory mechanism of this compound on cell cycle and transcription via CDK7.
Experimental Workflow for Determining CDK Selectivity
Caption: Workflow for assessing this compound's CDK selectivity profile.
Conclusion
This compound is a promising, selective CDK7 inhibitor with a mechanism of action that impacts both cell cycle progression and oncogenic transcription. Its high selectivity for CDK7, as suggested by preclinical data, is a key attribute that may contribute to a favorable therapeutic index. The experimental protocols outlined in this guide represent standard industry practices for characterizing the selectivity of such targeted therapies. As this compound progresses through clinical development, further quantitative data on its selectivity profile will become available, providing a more detailed understanding of its therapeutic potential.
References
Early Research on Zeltociclib (M3814/Peposertib) for Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeltociclib, also known as M3814 and Peposertib, is a potent and selective, orally bioavailable small molecule inhibitor of DNA-dependent protein kinase (DNA-PK).[1] Early research has focused on its potential as a sensitizer (B1316253) for DNA-damaging therapies, such as radiation and certain chemotherapies, in the treatment of advanced solid tumors. This technical guide provides an in-depth overview of the preclinical and early clinical research on this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of the DNA-PK catalytic subunit (DNA-PKcs), a crucial component of the non-homologous end joining (NHEJ) pathway.[1] NHEJ is one of the two major pathways for the repair of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions that can be induced by ionizing radiation and certain chemotherapeutic agents. By inhibiting DNA-PK, this compound prevents the repair of these DSBs, leading to an accumulation of DNA damage and subsequent cancer cell death.[1][2] This mechanism makes this compound a promising candidate for combination therapies.
Preclinical Data
In Vitro Activity
Preclinical studies have demonstrated this compound's ability to sensitize various cancer cell lines to radiation. The half-maximal inhibitory concentration (IC50) for the inhibition of bleomycin-induced DNA-PK autophosphorylation and the potentiation of radiation in clonogenicity assays have been determined in several cancer cell lines.
| Cell Line | Origin | Bleomycin-induced pDNA-PK, IC50 [M] | Clonogenicity + 2.4 Gy Irradiation, IC50 [M] |
| HCT-116 | Colon Cancer | Not Reported | Not Reported |
| FaDu | Head and Neck Cancer | Not Reported | Not Reported |
| MO59J | Brain | Not Determined | 4 x 10⁻⁵ |
Table 1: Cellular profiling of M3814 in various cancer cell lines. Data has been compiled from multiple sources for illustrative purposes and may not be directly comparable across studies.[3]
In Vivo Efficacy
In vivo studies using xenograft models of human cancers have shown that oral administration of this compound in combination with fractionated radiation leads to significant tumor growth inhibition and even complete tumor regression at non-toxic doses.[1][2]
| Xenograft Model | Treatment | Outcome |
| FaDu (Head and Neck Cancer) | M3814 + Ionizing Radiation (IR) | Strongly potentiated antitumor activity of IR, leading to complete tumor regression. |
| NCI-H460 (Lung Cancer) | M3814 + Ionizing Radiation (IR) | Strongly potentiated antitumor activity of IR, leading to complete tumor regression. |
| HeLa (Cervical Cancer) | M3814 + Ionizing Radiation (IR) | Consistent and significant reduction in tumor burden.[4] |
Table 2: Summary of in vivo efficacy of M3814 in combination with ionizing radiation in xenograft models.[2][4]
Early Clinical Research
Phase 1 Clinical Trials
Several Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound (Peposertib) in patients with advanced solid tumors, both as a monotherapy and in combination with other treatments.
| Trial Identifier | Treatment Regimen | Key Findings |
| NCT02316197 | Peposertib monotherapy | Well-tolerated. Maximum Tolerated Dose (MTD) not reached. Recommended Phase 2 Dose (RP2D) declared as 400 mg twice daily. Best overall response was stable disease in 12 patients.[5] |
| NCT03724890 | Peposertib + Avelumab ± Radiotherapy | Peposertib doses up to 200 mg twice daily with avelumab and up to 250 mg once daily with avelumab + radiotherapy were tolerable. Limited antitumor activity observed.[6][7] |
| NCT03770689 | Peposertib + Neoadjuvant Chemoradiation (Rectal Cancer) | Peposertib ≤150 mg once daily was tolerable. Did not improve complete response rates at tolerable doses.[8] |
| NCT02516813 | Peposertib + Palliative Radiotherapy (Head and Neck/Thoracic Tumors) | RP2D for peposertib was 200 mg once daily with radiotherapy. In combination with cisplatin (B142131) and curative-intent radiotherapy, a tolerable dose of 50 mg had insufficient exposure.[9] |
Table 3: Summary of key findings from Phase 1 clinical trials of Peposertib (M3814) in patients with advanced solid tumors.[5][6][7][8][9]
Experimental Protocols
In Vivo Xenograft Study Protocol
A representative experimental protocol for evaluating the in vivo efficacy of this compound in combination with radiotherapy in a xenograft model is as follows:
-
Cell Line and Animal Model:
-
Human cancer cell lines (e.g., FaDu, NCI-H460) are cultured under standard conditions.
-
Seven- to nine-week-old female NMRI (nu/nu) mice are used for tumor implantation.[2]
-
-
Tumor Implantation:
-
Mice receive subcutaneous injections in the right thigh with approximately 2.5 million cancer cells.[2]
-
-
Treatment Initiation:
-
Treatment begins when tumors reach a mean volume of about 50-100 mm³.
-
-
Treatment Groups:
-
Vehicle control
-
This compound (M3814) alone
-
Ionizing Radiation (IR) alone
-
This compound (M3814) in combination with IR
-
-
Dosing and Administration:
-
This compound is administered orally at a predetermined dose and schedule.
-
Radiation is delivered locally to the tumor using a fractionated schedule (e.g., daily fractions over several weeks).
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored.
-
-
Endpoint Analysis:
-
The study concludes when tumors in the control group reach a predetermined size or at the end of the treatment period.
-
Tumor growth inhibition is calculated and statistically analyzed.
-
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in inhibiting DNA repair.
Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical assessment of this compound.
Logical Relationship of this compound's Therapeutic Strategy
Caption: The logical basis for this compound's use in combination therapy.
References
- 1. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DSpace [repository.icr.ac.uk]
- 4. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of peposertib and avelumab with or without palliative radiotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of peposertib and avelumab with or without palliative radiotherapy in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase Ib Study of the DNA-PK Inhibitor Peposertib Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 1 Study of the DNA-PK Inhibitor Peposertib in Combination With Radiation Therapy With or Without Cisplatin in Patients With Advanced Head and Neck Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Zeltociclib: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the experimental protocols for evaluating the effects of Zeltociclib in a cell culture setting.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of CDK7. This inhibition disrupts two critical cellular processes:
-
Cell Cycle Progression: By inhibiting CDK7, this compound prevents the activation of cell cycle-dependent kinases (CDK1, CDK2, CDK4/6), leading to a halt in the cell cycle, primarily at the G1/S and G2/M checkpoints.[2][3][4]
-
Transcription Regulation: this compound's inhibition of CDK7 within the TFIIH complex leads to a reduction in RNA Polymerase II phosphorylation. This suppresses the transcription of a broad range of genes, with a particular impact on those with high transcriptional demand, such as oncogenes like MYC.[5]
The dual impact on cell cycle and transcription ultimately leads to the induction of apoptosis in cancer cells.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.
| Cancer Type | Cell Line(s) | Average IC50 (nM) |
| High-Grade Serous Ovarian Cancer (HGSOC) | Not specified in abstract | 6.6 |
| Triple-Negative Breast Cancer (TNBC) | Not specified in abstract | 6.6 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models [6]
| Cancer Type | Xenograft Model | Outcome |
| Ovarian Cancer | OVCAR3 | Reduced tumor volume |
| Triple-Negative Breast Cancer | HCC70 | Reduced tumor volume |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT assay.
Materials:
-
Cancer cell lines of interest (e.g., OVCAR3, HCC70)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock in complete culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with this compound at relevant concentrations (e.g., 1x and 5x the IC50 value) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in the CDK7 signaling pathway and cell cycle regulation following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well or 10 cm plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II (Ser2/5), anti-CDK1, anti-phospho-CDK1 (Thr161), anti-Cyclin B1, anti-PARP, anti-cleaved PARP, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
-
Conclusion
This compound is a promising CDK7 inhibitor with potent anti-cancer activity demonstrated in preclinical models. The protocols provided in these application notes offer a framework for researchers to investigate the cellular and molecular effects of this compound in various cancer cell lines. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential and the development of novel cancer therapies targeting CDK7.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
Application Notes and Protocols for Preclinical Evaluation of Zeltociclib
Disclaimer: As of the latest available information, specific preclinical studies detailing the dosage and administration of Zeltociclib are not publicly available. This compound is identified as a cyclin-dependent kinase (CDK) inhibitor. The following application notes and protocols are based on established methodologies for the preclinical assessment of other CDK inhibitors, such as those targeting CDK4/6 and CDK9, and are intended to serve as a comprehensive guide for researchers.
Introduction to this compound and CDK Inhibition
This compound is a small molecule inhibitor of cyclin-dependent kinases, which are key regulators of cell cycle progression and transcription.[1] The inhibition of specific CDKs has emerged as a promising therapeutic strategy in oncology. For instance, CDK4/6 inhibitors disrupt the G1-S phase transition of the cell cycle, while CDK9 inhibitors block transcriptional elongation, leading to the downregulation of anti-apoptotic proteins and oncogenes. Preclinical evaluation of novel CDK inhibitors like this compound is crucial to determine their potency, selectivity, and optimal dosing for potential clinical development.
In Vitro Preclinical Data for Representative CDK Inhibitors
The following table summarizes in vitro data from preclinical studies of other CDK inhibitors, which can serve as a reference for designing experiments with this compound.
| Compound | Target | Assay Type | Cell Lines | Concentration Range | Key Findings | Reference |
| Voruciclib | CDK9 | Cell Viability | AML Cell Lines | 0.1 - 1 µM | Dose-dependent decrease in Mcl-1 transcripts and proteins. Synergizes with venetoclax. | [2] |
| Enitociclib | CDK9 | Cell Viability, Apoptosis | Multiple Myeloma (MM) Cell Lines | Not Specified | Decreased cell viability and induced apoptosis. Inhibited phosphorylation of RNA Pol II. | |
| Abemaciclib (LY2835219) | CDK4/6 | Cell Proliferation | Various Cancer Cell Lines | Low nanomolar | Inhibits Rb phosphorylation, leading to G1 arrest and proliferation inhibition. |
In Vivo Preclinical Data for Representative CDK Inhibitors
This table provides an overview of in vivo administration and dosage from preclinical studies of similar CDK inhibitors.
| Compound | Animal Model | Tumor Type | Route of Administration | Dosage and Schedule | Key Findings | Reference |
| Voruciclib | Murine Xenograft | AML, CLL, DLBCL | Not Specified | Not Specified | Decreased tumor growth rate and improved survival in combination with venetoclax. | [2] |
| Enitociclib | Murine Xenograft | Multiple Myeloma | Not Specified | Not Specified | Significant in vivo efficacy as a single agent and in combination with lenalidomide (B1683929) or bortezomib. | |
| Abemaciclib (LY2835219) | Human Tumor Xenografts | Various Histologies | Oral | 50 mg/kg | Inhibited tumor growth. Well-tolerated for up to 56 days. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis for Target Engagement
Objective: To assess the effect of this compound on the phosphorylation of its direct target (e.g., Rb for CDK4/6, RNA Pol II for CDK9) and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-phospho-RNA Pol II, anti-c-Myc, anti-Mcl-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a defined period (e.g., 6-24 hours). Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at predetermined dose levels and schedules (e.g., daily oral gavage). The control group receives the vehicle.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. Euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
Caption: Simplified CDK4/6 signaling pathway in cell cycle progression.
Caption: Preclinical workflow for evaluating a novel CDK inhibitor.
References
- 1. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Zeltociclib's In Vitro Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeltociclib (also known as GTAEXS-617 and REC-617) is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 plays a crucial dual role in regulating the cell cycle and transcription. As a key component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby promoting cell cycle progression. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation of many genes, including oncogenes.
By inhibiting CDK7, this compound can induce cell cycle arrest and apoptosis, and suppress the transcription of key growth-promoting genes in cancer cells. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in cancer cell lines.
Mechanism of Action: this compound's Inhibition of the CDK7 Pathway
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of CDK7. This leads to two primary downstream consequences: disruption of the cell cycle and inhibition of transcription. The inhibition of CDK7 prevents the phosphorylation of RNAPII at serine 5 and 7 of the C-terminal domain, which is essential for the release of paused RNAPII and productive transcription elongation. This leads to a downregulation of short-lived anti-apoptotic proteins and oncoproteins, ultimately triggering apoptosis. Simultaneously, the inhibition of CAK activity leads to a failure to activate cell cycle CDKs, resulting in G1 phase arrest.
Quantitative Data Summary
| Cell Line Type | Assay | Endpoint | IC50 (nM) | Reference |
| High-Grade Serous Ovarian Cancer (HGSOC) | Cell Viability | 72 hours | ~6.6 (average) | [1] |
| Triple-Negative Breast Cancer (TNBC) | Cell Viability | 72 hours | ~6.6 (average) | [1] |
| OVCAR3 (Ovarian Cancer) | Tumor Volume Reduction | In vivo | Not specified | [2] |
| HCC70 (TNBC) | Tumor Volume Reduction | In vivo | Not specified | [2] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HGSOC or TNBC lines) in a 96-well opaque-walled plate at a density of 3,000-8,000 cells per well in 100 µL of appropriate growth medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in growth medium. A suggested concentration range is 0.1 nM to 1 µM. Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution. Inhibition of CDK7 is expected to cause G1 phase arrest.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 50-60% confluency, treat with this compound at concentrations around the determined IC50 (e.g., 10 nM, 50 nM, 100 nM) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the percentage of cells undergoing apoptosis following this compound treatment.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x, 5x, 10x IC50) for 48-72 hours.
-
Cell Harvesting: Collect both the culture medium (containing floating cells) and adherent cells. Centrifuge the collected cells and wash with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Western Blot Analysis for Target Engagement and Downstream Effects
This technique is used to assess the levels of specific proteins to confirm this compound's mechanism of action. Key proteins to probe for include phosphorylated RNAPII (Ser5/7), total RNAPII, and downstream markers of apoptosis and cell cycle.
Workflow:
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 6, 12, or 24 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-RNA Polymerase II CTD (Ser5/7)
-
Total RNA Polymerase II
-
Cleaved PARP (an apoptosis marker)
-
Cleaved Caspase-3 (an apoptosis marker)
-
Mcl-1
-
c-Myc
-
p21
-
A loading control (e.g., GAPDH, β-Actin)
-
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the in vitro efficacy of this compound. By employing a combination of cell viability, cell cycle, apoptosis, and Western blot analyses, researchers can comprehensively characterize the anti-tumor activity of this potent CDK7 inhibitor and elucidate its mechanism of action in various cancer models.
References
Zeltociclib: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeltociclib is a potent and specific inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] As a key regulator of both the cell cycle and transcription, CDK7 is a significant target in oncology research.[2][3] this compound's inhibitory action on CDK7 makes it a valuable tool for investigating cancer cell proliferation and survival. These application notes provide detailed protocols for the solubilization and laboratory use of this compound, intended to support reproducible and effective research.
Physicochemical Properties and Solubility
This compound is a synthetic organic small molecule. To ensure accurate and reproducible experimental results, proper handling and preparation of this compound solutions are crucial. The solubility of this compound in common laboratory solvents is summarized below.
| Property | Value | Source |
| Molecular Weight | 412.35 g/mol | Probechem |
| Solubility in DMSO | 10 mM | Probechem |
| ~4.12 mg/mL | Calculated | |
| Solubility in Ethanol | Data not readily available. Expected to be less soluble than in DMSO. It is recommended to empirically determine the solubility for your specific application. | Inferred |
| Aqueous Solubility | Data not readily available. Expected to be poorly soluble in aqueous buffers. Direct dissolution in aqueous media is not recommended. | Inferred |
Preparation of this compound Solutions
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), which is the recommended solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the this compound powder vial to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.12 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use, light-protected vials.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into aqueous buffers or cell culture media for experimental use.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile aqueous buffer or cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the desired aqueous buffer or cell culture medium to achieve the final working concentrations.
-
DMSO Concentration Control: It is critical to maintain a low final concentration of DMSO in the working solution to avoid solvent-induced cytotoxicity (typically ≤ 0.5%). Always include a vehicle control in your experiments containing the same final concentration of DMSO as the this compound-treated samples.
-
Precipitation Check: this compound may precipitate when diluted into aqueous solutions. If precipitation occurs, vortexing or gentle warming (e.g., in a 37°C water bath) may help to redissolve the compound. It is advisable to prepare working solutions fresh for each experiment.
Mechanism of Action: CDK7 Inhibition
This compound exerts its biological effects by inhibiting CDK7. CDK7 has a dual role in fundamental cellular processes:
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is essential for the initiation and elongation of transcription.[4]
-
Cell Cycle Control: CDK7 acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are critical for cell cycle progression.[5][6]
By inhibiting CDK7, this compound can lead to cell cycle arrest and a reduction in the transcription of key oncogenes, ultimately inducing apoptosis in cancer cells.
Caption: this compound inhibits CDK7, blocking its roles in transcription and cell cycle progression.
Experimental Workflow for In Vitro Testing
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a laboratory setting.
Caption: A typical workflow for the in vitro evaluation of this compound.
References
- 1. This compound | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7_pathway [bionity.com]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
Application Notes and Protocols for Zeltociclib in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Zeltociclib is a cyclin-dependent kinase (CDK) inhibitor with ongoing research into its precise mechanism and therapeutic applications.[1] While initial patent information suggests a potential role as a CDK7 inhibitor, the broader context of CDK inhibitors in oncology, particularly CDK4/6 inhibitors, provides a valuable framework for exploring its combination potential.[1] Due to the limited publicly available data specifically on this compound combination therapies, these application notes and protocols are based on the well-established principles and preclinical/clinical findings of the CDK4/6 inhibitor class, which includes drugs such as Palbociclib (B1678290), Ribociclib, and Abemaciclib (B560072). These protocols are intended to serve as a guide and should be adapted and optimized for specific experimental conditions.
Introduction to this compound and the Rationale for Combination Therapies
This compound is an investigational cyclin-dependent kinase inhibitor with antineoplastic properties.[1][2] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[3] Specifically, the CDK4/6-Cyclin D-retinoblastoma (Rb) pathway is a key driver of cell proliferation.[3][4] CDK4/6 inhibitors block the phosphorylation of Rb, preventing the release of E2F transcription factors and thereby inducing G1 cell cycle arrest.[3][4][5]
The rationale for using this compound in combination with other cancer therapies stems from the need to overcome intrinsic and acquired resistance, enhance therapeutic efficacy, and target multiple oncogenic pathways simultaneously. Preclinical and clinical evidence with other CDK4/6 inhibitors has demonstrated significant synergistic or additive effects when combined with various agents.
Key Combination Strategies for CDK Inhibitors
Combination with Endocrine Therapy
Rationale: In hormone receptor-positive (HR+) breast cancer, estrogen receptor (ER) signaling drives the expression of Cyclin D1, a key activator of CDK4/6.[6] Combining a CDK4/6 inhibitor with an ER antagonist (e.g., Fulvestrant) or an aromatase inhibitor (e.g., Letrozole) provides a dual blockade of the mitogenic signaling pathway, leading to a more profound and sustained anti-proliferative effect.[6][7][8] This combination has become a standard of care in HR+/HER2- advanced breast cancer.[5][6]
Clinical Efficacy of CDK4/6 Inhibitors in Combination with Endocrine Therapy:
| Clinical Trial | CDK4/6 Inhibitor | Combination Agent | Patient Population | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| PALOMA-3 | Palbociclib | Fulvestrant | HR+/HER2- advanced/metastatic breast cancer, progressed on prior endocrine therapy | 9.5 months (vs. 4.6 months with placebo + fulvestrant) | 19% (vs. 9% with placebo + fulvestrant) |
| MONALEESA-2 | Ribociclib | Letrozole | Postmenopausal women with HR+/HER2- advanced breast cancer, previously untreated for advanced disease | Not reached at interim analysis (vs. 14.7 months with placebo + letrozole); 44% improvement in PFS | 53% (vs. 37% with placebo + letrozole)[9][10][11] |
| MONARCH 2 | Abemaciclib | Fulvestrant | HR+/HER2- advanced breast cancer, progressed on endocrine therapy | 16.4 months (vs. 9.3 months with placebo + fulvestrant) | 48.1% (vs. 21.3% with placebo + fulvestrant) |
Note: This table presents a summary of key clinical trial data for the CDK4/6 inhibitor class. Specific results for this compound are not yet available.
Combination with mTOR Inhibitors
Rationale: The PI3K/AKT/mTOR pathway is another critical signaling cascade that promotes cell growth and proliferation. There is significant crosstalk between the mTOR and CDK4/6 pathways.[12][13] Preclinical studies have shown that inhibition of one pathway can lead to a compensatory activation of the other.[13] Therefore, dual inhibition of CDK4/6 and mTOR (e.g., with Everolimus) is a rational strategy to overcome resistance and achieve synergistic anti-tumor activity.[12][13] This combination has shown promise in preclinical models of various cancers, including intrahepatic cholangiocarcinoma and glioblastoma.[12][13]
Preclinical Efficacy of CDK4/6 and mTOR Inhibitor Combination:
| Cancer Type | CDK4/6 Inhibitor | mTOR Inhibitor | In Vitro Observations | In Vivo Observations |
| Intrahepatic Cholangiocarcinoma | Palbociclib | MLN0128 (pan-mTOR inhibitor) | Synergistic growth constraint of ICC cell lines.[12] | Remarkable tumor regression in a mouse model.[12] |
| Glioblastoma | Palbociclib | Everolimus (B549166) | Synergistic activity against glioma-initiating cells and induction of apoptosis.[13] | Enhanced efficacy in orthotopic GIC models. Everolimus increased the brain concentration of palbociclib.[13] |
| Translocation Renal Cell Carcinoma | Palbociclib | RMC-5552 (mTORC1-selective inhibitor) | Synergistic suppression of cell viability and increased apoptosis.[14][15] | Greater efficacy than either single agent in a xenograft model.[14][15] |
Note: This table summarizes preclinical findings for the combination of CDK4/6 and mTOR inhibitors. Specific data for this compound is not available.
Combination with Chemotherapy
Rationale: The interaction between CDK4/6 inhibitors and chemotherapy is complex. While CDK4/6 inhibitors induce cell cycle arrest, which could theoretically antagonize the action of cell cycle-dependent chemotherapeutic agents, several preclinical and clinical studies have demonstrated synergistic or additive effects.[16] The proposed mechanisms for this synergy include enhancement of anti-tumor immunity and modulation of the tumor microenvironment.[2] For instance, the CDK4/6 inhibitor Trilaciclib has been shown to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage, a concept termed "myelopreservation".
Preclinical Efficacy of CDK4/6 Inhibitor and Chemotherapy Combination:
| Cancer Type | CDK4/6 Inhibitor | Chemotherapy Agent | In Vitro Observations | In Vivo Observations |
| Breast Cancer | Abemaciclib | Docetaxel | No antagonism observed.[2] | Did not antagonize antitumor activity of either single agent. Increased tumor regressions in a triple combination.[2] |
| Lung Cancer | Abemaciclib | Gemcitabine | No antagonism with sequential or simultaneous administration.[2] | No antagonism observed in xenografts.[2] |
| Ovarian Cancer | Palbociclib | Paclitaxel | Increased sensitivity of both RB-positive and -negative cells to paclitaxel.[16] | Not specified. |
Note: This table summarizes preclinical findings for the combination of CDK4/6 inhibitors and chemotherapy. Specific data for this compound is not available.
Experimental Protocols
The following are detailed, representative protocols for key experiments to evaluate the efficacy of this compound in combination with other therapies. These should be optimized for the specific cell lines and compounds being investigated.
In Vitro Cell Viability Assay (MTT Assay)
This assay determines the effect of drug combinations on cell proliferation and is used to calculate metrics such as IC50 (half-maximal inhibitory concentration) and to assess for synergy.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and combination agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent(s) in culture medium. Treat the cells with single agents and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate for 10 minutes at a low speed.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blotting for Pathway Analysis
This technique is used to assess the effect of drug combinations on the expression and phosphorylation status of key proteins in the CDK4/6 and other relevant signaling pathways.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb (Ser780, Ser807/811), anti-Rb, anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound and the combination agent(s) for the desired time. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.[20]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression and phosphorylation.
Murine Xenograft Model for In Vivo Efficacy
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with another therapeutic agent in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and combination agent formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.[21] For breast cancer models, orthotopic implantation into the mammary fat pad is often preferred.[5]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²). When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination agent alone, this compound + combination agent).[21]
-
Drug Administration: Administer the drugs according to the desired schedule (e.g., daily, once weekly) and route (e.g., oral gavage, intraperitoneal injection). The dosage should be based on prior pharmacokinetic and tolerability studies.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size, or after a specific duration), euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the excised tumors for pharmacodynamic markers using methods like western blotting or immunohistochemistry.
Visualizations
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Exemestane plus everolimus and palbociclib in metastatic breast cancer: clinical response and genomic/transcriptomic determinants of resistance in a phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potentially Practice-Changing: Ribociclib/Letrozole Combo in Advanced Breast Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 10. Combination of Ribociclib and Letrozole Is a Home Run in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 11. Ribociclib-Letrozole Combination Potentially Practice-Changing in Advanced Breast Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. bosterbio.com [bosterbio.com]
- 21. aacrjournals.org [aacrjournals.org]
Zeltociclib in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeltociclib is a potent cyclin-dependent kinase (CDK) inhibitor with potential as an antineoplastic agent.[1][2] Emerging data identifies this compound as a specific inhibitor of CDK7.[1][3] CDKs are crucial regulators of cell cycle progression and transcription, making them attractive targets for cancer therapy.[4] High-throughput screening (HTS) assays are essential for the rapid identification and characterization of CDK inhibitors like this compound.[5][6][7] These assays can be broadly categorized into biochemical assays, which directly measure the enzymatic activity of the target kinase, and cell-based assays, which assess the compound's effects in a cellular context.[7]
This document provides detailed application notes and protocols for utilizing this compound in various HTS assays. It includes methodologies for both biochemical and cell-based screening to facilitate the discovery and development of novel cancer therapeutics.
This compound: Target and Potency
This compound has been identified as an inhibitor of CDK7.[1][3] The inhibitory activity of this compound against the CDK7/Cyclin H complex is summarized in the table below.
| Target | Parameter | Value |
| CDK7/Cyclin H | pIC50 | >7.7 |
| CDK7/Cyclin H | IC50 | <20 nM |
| Table 1: Inhibitory activity of this compound against CDK7/Cyclin H. The pIC50 value is derived from patent WO2022134642A1.[3] |
Biochemical HTS Assays for this compound
Biochemical assays are fundamental for the primary screening and kinetic characterization of kinase inhibitors. They directly measure the inhibition of the purified kinase enzyme.
Signaling Pathway
Diagram 1: this compound's inhibition of the CDK7/Cyclin H/MAT1 (CAK) complex, which plays a dual role in cell cycle progression and transcription.
Experimental Workflow: Biochemical Assay
Diagram 2: A typical workflow for a biochemical high-throughput screening assay to identify CDK7 inhibitors.
Protocol: ADP-Glo™ Kinase Assay for CDK7 Inhibition
This protocol is adapted for a 384-well plate format and is suitable for HTS of CDK7 inhibitors like this compound.[5]
Materials:
-
CDK7/Cyclin H enzyme (recombinant)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Multichannel pipettes or automated liquid handlers
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) can be used. For IC50 determination, a 10-point dose-response curve is recommended.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound solutions into the 384-well assay plates. Include positive controls (e.g., a known CDK7 inhibitor) and negative controls (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the CDK7/Cyclin H enzyme and the peptide substrate.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescent signal using a plate reader.
Data Analysis: The percentage of inhibition is calculated relative to the high and low controls. For dose-response curves, the IC50 value can be determined using a non-linear regression analysis.[8][9]
| Parameter | Suggested Value/Condition |
| Plate Format | 384-well |
| Final Assay Volume | 20 µL |
| This compound Concentration | 1 nM - 10 µM (for IC50) |
| CDK7/Cyclin H Concentration | 1-5 ng/µL |
| Substrate Concentration | 0.2 µg/µL |
| ATP Concentration | 25 µM |
| Incubation Time & Temp | 60 min at 30°C |
| Detection Method | Luminescence |
| Table 2: Representative conditions for an ADP-Glo™ kinase assay with this compound. |
Cell-Based HTS Assays for this compound
Cell-based assays are crucial for evaluating the efficacy of a compound in a more physiologically relevant context.[7][10] These assays can measure various endpoints, including cell viability, proliferation, and apoptosis.
Logical Relationship: Cell-Based Assay Selection
Diagram 3: Logical flow from this compound's mechanism of action to the selection of appropriate cell-based HTS assays.
Protocol: Cell Viability Assay using CellTiter-Glo®
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11]
Materials:
-
Cancer cell line (e.g., a lung cancer cell line, given CDK7's role in this indication[12])
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
384-well clear-bottom, white-walled plates
-
Multichannel pipettes or automated liquid handlers
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed the cells in a 384-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in a volume of 40 µL. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add 10 µL of this compound at various concentrations to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Signal Development: Add 25 µL of the CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
| Parameter | Suggested Value/Condition |
| Cell Line | e.g., A549 (lung cancer) |
| Seeding Density | 2,000 cells/well |
| This compound Concentration | 1 nM - 10 µM |
| Incubation Time | 72 hours |
| Detection Method | Luminescence |
| Table 3: Representative conditions for a cell viability assay with this compound. |
Important Considerations for Cell-Based Assays:
-
For CDK inhibitors, ATP-based proliferation assays can sometimes be misleading as cells may arrest in the G1 phase but continue to grow in size, leading to an increase in ATP levels.[13] It is advisable to complement these assays with methods that directly measure DNA content or cell number.
-
The choice of cell line is critical and should ideally be one that is known to be sensitive to CDK7 inhibition.
Conclusion
This compound is a potent CDK7 inhibitor with significant potential for cancer therapy. The high-throughput screening assays and protocols detailed in this document provide a robust framework for the identification, characterization, and optimization of this compound and other CDK7 inhibitors. The combination of biochemical and cell-based assays will enable a comprehensive evaluation of compound activity, from direct enzyme inhibition to cellular efficacy, thereby accelerating the drug discovery process.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Zeltociclib insolubility in experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the insolubility of Zeltociclib in experimental settings. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound powder is not dissolving in my standard aqueous buffer (e.g., PBS). What should I do first?
A1: Poor aqueous solubility is a common characteristic of many kinase inhibitors due to their typically hydrophobic structures. The standard and recommended first step is to prepare a concentrated stock solution in a suitable organic solvent.
-
Primary Recommendation: Use Dimethyl Sulfoxide (DMSO). This compound has known solubility in DMSO.
-
Procedure: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous, high-purity DMSO.[1] This stock can then be serially diluted into your aqueous experimental buffer or cell culture medium to achieve the desired final concentration.
-
Critical Consideration: Ensure the final concentration of DMSO in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity.[2]
Q2: I observed a precipitate after diluting my this compound DMSO stock into my aqueous medium. What is happening and how can I fix it?
A2: This indicates that the compound's solubility limit in the aqueous medium has been exceeded, causing it to "crash out" of solution. This is a common issue when diluting a highly concentrated organic stock into an aqueous environment.
Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween-80 or Polysorbate 80, into your aqueous buffer can help maintain the compound's solubility.
-
Gentle Warming and Sonication: If the compound does not fully dissolve upon dilution, gentle warming in a 37°C water bath or brief sonication can help.[1] However, be cautious with heat, as it could degrade the compound. Always visually inspect the solution to ensure it is clear and free of precipitates before use.[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can sometimes improve solubility. This requires knowledge of the compound's pKa and must be compatible with your experimental system.[2]
Q3: What should I do if my this compound/DMSO stock solution appears cloudy or has precipitates after storage?
A3: Cloudiness or precipitation after storage, especially following freeze-thaw cycles, suggests the compound has fallen out of solution.
-
Re-dissolving: Before use, attempt to re-dissolve the precipitate by gently warming the vial to 37°C and vortexing or sonicating.[1]
-
Verification: Always visually inspect the solution to ensure it is completely clear before making dilutions. If precipitates persist, your stock solution's effective concentration is likely lower than calculated, which will lead to inaccurate results.
-
Storage Best Practices: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the DMSO.[1]
This compound Solubility Data
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Standard solvent for preparing stock solutions. |
| Aqueous Buffers (e.g., PBS) | Data Not Available | Poor solubility is expected. Direct dissolution is not recommended. |
| Ethanol | Data Not Available | May be a potential alternative solvent, but requires empirical testing. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[1]
-
Calibrated analytical balance
-
Appropriate sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound required. The molecular weight of this compound is approximately 412.35 g/mol . To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 412.35 g/mol * (1000 mg / 1 g) = 4.12 mg
-
-
Weighing: Carefully weigh out the calculated mass of this compound powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 2-3 minutes.
-
Assisted Solubilization (if necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm it in a 37°C water bath for 10-15 minutes, followed by vortexing.[1]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Visual Guides and Pathways
Troubleshooting Workflow for this compound Insolubility
The diagram below outlines a logical workflow to diagnose and resolve solubility issues encountered during your experiments.
References
Technical Support Center: Overcoming Resistance to Zeltociclib in Cancer Cell Lines
Welcome to the Zeltociclib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to the investigational CDK7 inhibitor, this compound. As specific research on this compound resistance is emerging, this guide draws upon established principles and published data from other CDK inhibitors, particularly CDK7 inhibitors, to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby regulating cell cycle progression. Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription. By inhibiting CDK7, this compound can induce cell cycle arrest and suppress the transcription of key oncogenes.
Q2: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
While direct resistance mechanisms to this compound are still under investigation, research on other CDK inhibitors, including CDK7 inhibitors, points to several potential mechanisms:
-
Upregulation of ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Cell Cycle Machinery:
-
CDK7 Overexpression or Mutation: Increased expression of the drug target, CDK7, or mutations in the this compound binding site could reduce the inhibitory effect.
-
Bypass Pathways: Upregulation of other CDKs and cyclins (e.g., Cyclin E/CDK2) can provide an alternative pathway for cell cycle progression, bypassing the G1/S checkpoint enforced by this compound.
-
-
Activation of Compensatory Signaling Pathways: Cancer cells can adapt by activating pro-survival signaling pathways, such as those driven by MYC, STAT3, or receptor tyrosine kinases, to overcome the anti-proliferative effects of this compound.
-
Epithelial-to-Mesenchymal Transition (EMT): A shift towards a mesenchymal phenotype has been associated with resistance to various targeted therapies.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism in your this compound-resistant cell line, a multi-pronged approach is recommended:
-
Gene and Protein Expression Analysis: Use techniques like qPCR and Western blotting to assess the expression levels of ABC transporters (ABCB1, ABCG2), CDK7, and key cell cycle proteins (e.g., Cyclin D1, Cyclin E, CDK2, p-Rb).
-
Drug Efflux Assays: Employ fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for ABCB1) to determine if your resistant cells exhibit increased drug efflux.
-
Pathway Analysis: Use phosphoprotein arrays or Western blotting for key signaling proteins (e.g., p-AKT, p-ERK, STAT3) to identify activated compensatory pathways.
-
Whole Exome or RNA Sequencing: For a comprehensive analysis, sequencing can identify mutations in the CDK7 gene or broad transcriptional changes associated with resistance.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Gradual loss of this compound efficacy over multiple passages. | Development of acquired resistance. | 1. Confirm resistance by comparing the IC50 value to the parental cell line. 2. Investigate potential resistance mechanisms as outlined in the FAQs. 3. Consider establishing a new resistant cell line from the parental stock for reproducibility. |
| High variability in experimental results with this compound. | 1. Cell line heterogeneity. 2. Inconsistent experimental conditions. | 1. Perform single-cell cloning to establish a more homogenous resistant population. 2. Strictly control for cell density, passage number, and drug concentration in all experiments. |
| This compound is ineffective in a new cancer cell line. | Intrinsic resistance. | 1. Analyze the baseline expression of CDK7 and key cell cycle proteins. 2. Assess the functional status of the Rb pathway. 3. Evaluate for pre-existing high expression of ABC transporters. |
| Combination therapy with this compound shows antagonism. | The second agent may counteract the cell cycle arrest induced by this compound. | 1. Re-evaluate the mechanism of action of both drugs. 2. Consider sequential dosing schedules rather than simultaneous administration. For instance, treatment with the second agent after this compound-induced cell cycle arrest may be more effective. |
Data Presentation: Efficacy of CDK Inhibitors in Sensitive vs. Resistant Cell Lines
The following table presents hypothetical data based on published findings for other CDK inhibitors to illustrate the concept of acquired resistance. Actual IC50 values for this compound will need to be determined experimentally.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental MCF-7 | This compound | 50 | 1 |
| This compound-Resistant MCF-7 | This compound | 750 | 15 |
| Parental HCT116 | This compound | 80 | 1 |
| This compound-Resistant HCT116 | This compound | 1200 | 15 |
Experimental Protocols
Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a standard method for developing acquired resistance in a cancer cell line through continuous, dose-escalating exposure to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial Dosing: Culture the parental cell line in the presence of this compound at its IC20 (the concentration that inhibits growth by 20%) for 2-3 passages.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the this compound concentration by approximately 1.5 to 2-fold.
-
Continuous Culture: Maintain the cells in the this compound-containing medium, passaging them as they reach confluence.
-
Monitor for Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cultured cells compared to the parental line.
-
Establish a Resistant Line: Continue the dose escalation until a significant increase in the IC50 (e.g., >10-fold) is observed and stable for several passages.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages. Maintain a continuous culture in the presence of the final this compound concentration to preserve the resistant phenotype.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Parental and resistant cancer cell lines
-
96-well cell culture plates
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting
This technique is used to detect and quantify specific proteins in cell lysates.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CDK7, anti-ABCB1, anti-Cyclin E, anti-p-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound, targeting CDK7 to inhibit transcription and cell cycle progression.
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.
Technical Support Center: Enhancing the In Vivo Efficacy of Zeltociclib
Welcome to the technical support center for Zeltociclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vivo experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key preclinical data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 plays a crucial dual role in regulating the cell cycle and gene transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, CDK7 is a part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of gene transcription. By inhibiting CDK7, this compound can simultaneously halt cell cycle progression and suppress the transcription of key oncogenes, leading to anti-tumor effects.[1]
Q2: What are the known synonyms for this compound?
Q3: What is the recommended starting dose for in vivo studies with this compound?
A3: Based on preclinical data, a dose of 10 mg/kg administered orally once daily has been shown to induce complete tumor regression in an OVCAR3 ovarian cancer xenograft model in mice.[5] However, the optimal dose may vary depending on the specific animal model, tumor type, and experimental endpoint. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.
Q4: How should this compound be formulated for oral administration in animal studies?
A4: For preclinical oral administration in mice, this compound can be formulated as a suspension. A common vehicle for poorly water-soluble kinase inhibitors consists of a mixture of solvents and surfactants to ensure stability and bioavailability. A widely used vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] It is crucial to ensure the formulation is homogenous before each administration.
Q5: Are there any known combination therapies with this compound that have shown enhanced efficacy in preclinical models?
A5: While specific preclinical combination therapy data for this compound is not yet widely published, studies with other selective CDK7 inhibitors have shown synergistic effects with other anti-cancer agents. For example, the CDK7 inhibitor SY-5609 has demonstrated synergistic lethality when combined with the BET inhibitor OTX015 in preclinical models of acute myeloid leukemia.[7][8] Combination approaches for this compound are under investigation in clinical trials, and further preclinical studies are anticipated.[9]
Troubleshooting Guides
This section addresses common issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in tumor growth inhibition between animals in the same treatment group. | Inherent tumor heterogeneity. Inconsistent drug administration. Differences in animal health. Variations in tumor implantation technique. | Tumor Model Characterization: Ensure the cell line is well-characterized and has a stable phenotype. For patient-derived xenografts (PDX), be aware of inherent heterogeneity. Standardize Drug Administration: Ensure the this compound suspension is homogenous before each administration. Train all personnel on a consistent oral gavage technique. Animal Health Monitoring: Closely monitor animal health and exclude any animals that show signs of illness not related to the tumor or treatment. Consistent Implantation: Standardize the number of cells injected, injection site, and technique to ensure uniform initial tumor establishment.[1] |
| Lack of significant anti-tumor efficacy. | Suboptimal dosing or schedule. Poor drug bioavailability. Primary or acquired resistance of the tumor model. Incorrect tumor model selection. | Dose-Response Study: Conduct a dose-escalation study to determine the optimal dose and schedule for your specific model. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to assess drug exposure in plasma and tumor tissue. Re-evaluate Formulation: Consider alternative vehicle formulations to improve solubility and absorption. Mechanism of Resistance Studies: If resistance is suspected, investigate potential mechanisms such as alterations in the CDK7 pathway or upregulation of bypass signaling pathways. Model Selection: Ensure the chosen xenograft model is dependent on the CDK7 pathway for its growth and survival. |
| Observed toxicity in treated animals (e.g., significant body weight loss). | Dose is too high. Formulation vehicle toxicity. Off-target effects. | Maximum Tolerated Dose (MTD) Study: Perform an MTD study to identify the highest dose that can be administered without causing severe toxicity. Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its contribution to toxicity. Monitor Animal Welfare: Closely monitor animals for signs of toxicity, including body weight, food and water intake, and changes in behavior. Consider reducing the dose or altering the dosing schedule if significant toxicity is observed. |
| Difficulty in achieving complete tumor regression. | Insufficient drug exposure at the tumor site. Tumor heterogeneity leading to resistant clones. Activation of survival pathways. | Combination Therapy: Explore combination therapies with agents that target complementary pathways to overcome resistance and enhance efficacy. Preclinical studies with other CDK7 inhibitors suggest combinations with BET inhibitors may be effective.[7][8] Pharmacodynamic Analysis: Assess target engagement in tumor tissue by measuring the phosphorylation of CDK7 substrates (e.g., RNA Polymerase II) to confirm the drug is reaching its target. |
Data Presentation
The following tables summarize key quantitative data from preclinical studies with this compound (GTAEXS-617).
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Average IC50 (nM) |
| High-Grade Serous Ovarian Cancer (HGSOC) Models | Ovarian Cancer | 6.6 |
| Triple-Negative Breast Cancer (TNBC) Models | Breast Cancer | 6.6 |
| Data sourced from an abstract by Besnard J, et al. AACR Annual Meeting 2022.[10] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dose and Schedule | Route of Administration | Tumor Growth Inhibition | Notes |
| Mice with OVCAR3 xenografts | Ovarian Cancer | 10 mg/kg, once daily (QD) for 28 days | Oral (PO) | Complete regression in 8/8 mice | No significant body weight loss observed.[5] |
| Mice with HCC70 xenografts | Triple-Negative Breast Cancer | Not specified | Oral (PO) | Reduced tumor volume | Effective doses had no effect on body weight.[11] |
| Data compiled from preclinical abstracts and presentations.[5][11] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Oral Bioavailability | 77% at 3 mg/kg |
| Pharmacokinetic Coverage | ~6-hour coverage over CDK7 biochemical IC80 |
| Data sourced from preclinical presentations.[5][11] |
Experimental Protocols
Below are detailed methodologies for key in vivo experiments with this compound, adapted from standard protocols for CDK7 inhibitors.
Protocol 1: Ovarian Cancer Xenograft Model
1. Cell Culture:
-
Culture OVCAR-3 human ovarian cancer cells in RPMI-1640 medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a 37°C incubator with 5% CO2.
-
Use cells in the logarithmic growth phase for implantation.
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
Allow animals to acclimate for at least one week before the experiment.
3. Tumor Implantation:
-
Harvest OVCAR-3 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Treatment:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Prepare this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Administer this compound orally (PO) once daily (QD) at 10 mg/kg.
-
The control group receives the vehicle alone following the same schedule.
5. Endpoint Analysis:
-
Continue treatment for 28 days or until tumors in the control group reach the maximum allowed size per institutional guidelines.
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers like p-RNA Pol II).
Protocol 2: Triple-Negative Breast Cancer Xenograft Model
1. Cell Culture:
-
Culture HCC70 human triple-negative breast cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a 37°C incubator with 5% CO2.
-
Use cells in the logarithmic growth phase for implantation.
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
Allow animals to acclimate for at least one week before the experiment.
3. Tumor Implantation:
-
Harvest HCC70 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Treatment:
-
Follow the same procedure for tumor growth monitoring and randomization as in Protocol 1.
-
Administer this compound orally (PO) once daily (QD) at the desired dose.
-
The control group receives the vehicle alone.
5. Endpoint Analysis:
-
Follow the same endpoint analysis procedures as in Protocol 1.
Mandatory Visualizations
CDK7 Signaling Pathway and Inhibition by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Best practices for analyzing tumor xenografts with HTRF phosphor assays. | Revvity [revvity.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. spectralinvivo.com [spectralinvivo.com]
- 6. benchchem.com [benchchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Paper: Pre-Clinical Efficacy of CDK7 Inhibitor-Based Combinations in Cellular Models of Advanced Myeloproliferative Neoplasms (MPN) Transformed to AML [ash.confex.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
refining Zeltociclib treatment protocols for specific cancer types
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining Zeltociclib (GTAEXS-617) treatment protocols for specific cancer types. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: In which cancer types has this compound shown preclinical promise?
Q3: What are the reported IC50 values for this compound in cancer cell lines?
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cancer Type | Model | Average IC50 (nM) |
| High-Grade Serous Ovarian Cancer (HGSOC) | In vitro models | 6.6[1] |
| Triple-Negative Breast Cancer (TNBC) | In vitro models | 6.6[1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the IC50 value of this compound in a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement: Use a commercial cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for CDK7 Target Engagement
This protocol assesses the inhibition of CDK7's kinase activity in cells by measuring the phosphorylation of its downstream target, the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-RNAPII CTD (Serine 2 or Serine 5) overnight at 4°C. Use an antibody against total RNAPII or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated RNAPII. A decrease in the phospho-RNAPII signal with increasing this compound concentration indicates target engagement.
Visualizations
Caption: this compound inhibits CDK7, affecting both transcription and cell cycle.
Caption: Workflow for evaluating this compound's efficacy in cancer cells.
Troubleshooting Guide
Issue 1: No or low inhibitory activity of this compound observed in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure proper storage of this compound stock solution (-20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Double-check all calculations for stock solutions and final dilutions. |
| Low Target Engagement | Perform a Western blot to assess the phosphorylation of RNAPII CTD (Ser2/5). A lack of change in phosphorylation suggests a problem with the compound's ability to reach and inhibit its target in the cells. |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms. Consider using a different cell line known to be sensitive to CDK7 inhibition. Investigate potential resistance mechanisms such as mutations in CDK7 or upregulation of bypass signaling pathways. |
| High ATP Concentration in Kinase Assay | If performing an in vitro kinase assay, high concentrations of ATP can compete with ATP-competitive inhibitors like this compound. Use an ATP concentration at or near the Km for CDK7. |
Issue 2: Unexpectedly high cytotoxicity observed at low this compound concentrations.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Perform a more detailed dose-response curve with finer concentration increments to identify a therapeutic window where target inhibition is observed without excessive toxicity. |
| Off-Target Effects | While this compound is selective, at higher concentrations it may inhibit other kinases. Review literature for known off-target effects of CDK7 inhibitors. |
| Cell Line-Specific Sensitivity | Some cell lines may be particularly sensitive to transcriptional inhibition, leading to rapid cell death. Consider using a less sensitive cell line for initial mechanism of action studies. |
| Induction of Apoptosis | CDK7 inhibition can induce apoptosis. Use assays like Annexin V/PI staining to differentiate between apoptosis and necrosis and confirm the mechanism of cell death. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Exscientia Presents Novel Patient Stratification and Biomarker Data for GTAEXS-617 at the 34th EORTC-NCI-AACR Annual Symposium | Nasdaq [nasdaq.com]
- 5. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zeltociclib Tumor Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the investigational cyclin-dependent kinase (CDK) inhibitor, Zeltociclib. The information is based on established principles for small molecule kinase inhibitors and addresses common challenges in achieving effective delivery to tumor sites.
Frequently Asked Questions (FAQs)
Q1: We are observing low bioavailability of this compound in our animal models. What are the potential causes and solutions?
A1: Low oral bioavailability is a common challenge for small molecule inhibitors. The primary causes are typically poor aqueous solubility and/or significant first-pass metabolism.
-
Troubleshooting Steps:
-
Solubility Assessment: Characterize the solubility of your this compound batch at different pH values relevant to the gastrointestinal tract.
-
Formulation Optimization: Experiment with different formulation strategies. See Table 1 for a comparison of common approaches.
-
Metabolic Stability: Assess the in vitro metabolic stability of this compound using liver microsomes or hepatocytes from the relevant species. High metabolic turnover may necessitate alternative delivery routes.
-
Q2: Despite achieving adequate plasma concentrations, we see limited tumor growth inhibition in our xenograft models. How can we investigate if poor tumor penetration is the issue?
A2: Insufficient accumulation of the drug at the tumor site can limit efficacy. It is crucial to quantify drug concentration in the tumor tissue.
-
Troubleshooting Steps:
-
Biodistribution Studies: Conduct a time-course biodistribution study to measure this compound concentrations in plasma, tumor, and major organs. See Table 2 for example data and the detailed experimental protocol below.
-
Tumor Imaging: For a more granular view of drug distribution within the tumor, consider techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging.
-
Q3: We are observing significant off-target toxicities in our preclinical studies, even at sub-therapeutic doses. What could be the reason?
A3: Off-target toxicities can arise from the chemical properties of the compound or its metabolites, or from inhibition of kinases other than the intended target. This compound is noted as a cyclin-dependent kinase inhibitor with antineoplastic potential.[1][2]
-
Troubleshooting Steps:
-
Kinase Profiling: Perform a broad kinase profiling assay to determine the selectivity of this compound against a panel of human kinases.
-
Metabolite Identification: Identify the major metabolites of this compound and assess their bioactivity and toxicity.
-
Targeted Delivery Systems: Consider encapsulating this compound in a nanoparticle-based delivery system to enhance tumor targeting and reduce systemic exposure.[3][4]
-
Troubleshooting Guides
Issue: High Variability in Tumor Response to this compound
-
Potential Cause 1: Inconsistent Drug Formulation and Administration.
-
Solution: Ensure the formulation is homogenous and stable. Use precise administration techniques (e.g., oral gavage, intravenous injection) and verify the administered dose for each cohort.
-
-
Potential Cause 2: Heterogeneity of the Tumor Microenvironment.
-
Solution: The dense extracellular matrix and high interstitial fluid pressure in some tumors can impede drug penetration.[5] Characterize the tumor microenvironment of your model. Consider co-administration with agents that modify the tumor stroma.
-
-
Potential Cause 3: Intrinsic or Acquired Resistance.
-
Solution: The cyclin D–cyclin-dependent kinase (CDK) 4/6–p16–retinoblastoma (Rb) pathway is a common target for therapeutic intervention in cancer, but alterations in this pathway can lead to resistance.[6] Analyze baseline and post-treatment tumor samples for expression of key proteins in the CDK pathway and potential resistance markers.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability of this compound (Hypothetical Data)
| Formulation Strategy | Vehicle/Excipient | Mean Aqueous Solubility (µg/mL) | In Vivo Bioavailability (%) in Mice |
| Crystalline Suspension | 0.5% Methylcellulose | 0.8 | 5 |
| Amorphous Solid Dispersion | PVP/VA 64 | 25 | 22 |
| Lipid-Based Formulation | Cremophor EL / Ethanol | 50 | 35 |
| Nanoparticle Encapsulation | PLGA | >100 (in formulation) | 45 |
Table 2: Biodistribution of this compound in a Xenograft Mouse Model (Hypothetical Data) (Data collected 4 hours post-intravenous administration of 10 mg/kg this compound)
| Tissue | Mean Concentration (ng/g or ng/mL) | Standard Deviation |
| Plasma | 1500 | 250 |
| Tumor | 850 | 150 |
| Liver | 12000 | 3500 |
| Kidneys | 5500 | 1200 |
| Lungs | 3200 | 800 |
| Brain | 50 | 15 |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of this compound
-
Animal Model: Utilize tumor-bearing immunodeficient mice (e.g., NCR nude) with established subcutaneous xenografts.
-
Drug Administration: Administer a single dose of the formulated this compound at a specified concentration (e.g., 10 mg/kg) via the desired route (e.g., intravenous, oral).
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours) post-administration, euthanize a cohort of animals (n=3-5 per time point).
-
Tissue Harvesting: Collect blood (for plasma), tumor, and major organs (liver, kidneys, lungs, spleen, brain). Record the weight of each tissue sample.
-
Sample Processing: Homogenize tissue samples in a suitable buffer. Perform protein precipitation to extract the drug.
-
Quantification: Analyze this compound concentration in the processed samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Express results as ng of this compound per g of tissue or mL of plasma.
Visualizations
Caption: Simplified signaling pathway for CDK4/6-mediated cell cycle progression and the inhibitory action of this compound.
Caption: Experimental workflow for diagnosing and addressing poor tumor delivery of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 4. Challenges towards Targeted Drug Delivery in Cancer Nanomedicines [mdpi.com]
- 5. Challenges and Opportunities Associated With Drug Delivery for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Zeltociclib studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zeltociclib, a cyclin-dependent kinase 7 (CDK7) inhibitor. Given that specific data on this compound are emerging, this guide draws upon established principles and common challenges encountered with CDK inhibitors, particularly those targeting CDK7, to help you navigate your experiments and interpret your results with greater confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses potential issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
Q1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
A1: Inconsistent IC50 values are a common challenge and can arise from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Choice of Proliferation Assay: A critical and often overlooked source of variability is the type of assay used.
-
Metabolic assays (e.g., MTT, MTS, CellTiter-Glo®) measure cellular metabolic activity (like ATP levels), not direct cell numbers. CDK inhibitors, including CDK7 inhibitors, can cause cells to arrest in the G1 phase of the cell cycle. While not dividing, these cells can continue to grow in size (hypertrophy), leading to increased mitochondrial mass and ATP production. This cellular overgrowth can mask a true cytostatic effect, making the cells appear more resistant to the drug and artificially inflating the IC50 value.[1][2]
-
DNA synthesis or cell counting assays (e.g., BrdU incorporation, Hoechst staining, CyQUANT™ assay, or direct cell counting) provide a more accurate measure of proliferation by quantifying DNA content or cell number. These methods are less likely to be skewed by changes in cell size.
Recommendation: If you are using a metabolic assay, consider switching to or validating your results with a DNA-based or cell-counting method. The table below illustrates hypothetical data demonstrating this discrepancy.
-
-
Cell Line-Specific Responses: Different cell lines can exhibit varying sensitivity to CDK inhibitors due to their unique genetic backgrounds, such as the status of key cell cycle proteins like RB1, Cyclin E1 (CCNE1), and CDKN2A (p16).[1]
-
Assay Conditions:
-
Seeding Density: Ensure consistent cell seeding density across all plates and experiments.
-
Treatment Duration: A 72-hour drug incubation is a common starting point, but the optimal duration can vary.
-
Reagent Quality: Use fresh, high-quality reagents and ensure proper storage of this compound stock solutions to avoid degradation.
-
Q2: My Western blot results for downstream targets of CDK7 are not showing the expected changes. What could be wrong?
A2: this compound, as a CDK7 inhibitor, is expected to reduce the phosphorylation of CDK7 substrates, most notably the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7. If you are not observing a decrease in p-RNAPII (Ser5/7), consider the following:
-
Antibody Quality: The specificity and efficacy of phospho-specific antibodies are crucial. Validate your primary antibodies using appropriate positive and negative controls.
-
Treatment Time and Dose: The effect on RNAPII phosphorylation can be rapid. Perform a time-course (e.g., 1, 3, 6, 12, 24 hours) and dose-response experiment to identify the optimal conditions for observing the effect.
-
Lysis Buffer Composition: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your target proteins during sample preparation.
-
Loading Controls: Use a reliable loading control that is not affected by cell cycle arrest, such as Vinculin or α-Tubulin. Avoid using proteins whose expression might change with cell cycle alterations.
Q3: I am concerned about potential off-target effects of this compound. How can I investigate this?
A3: While this compound is reported as a CDK7 inhibitor, like many kinase inhibitors, it may have off-target activities, especially at higher concentrations.[3] Investigating off-target effects is crucial for accurate data interpretation.
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that induces the desired on-target phenotype (e.g., decreased p-RNAPII) to minimize off-target effects.[3]
-
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down CDK7. If the phenotype of CDK7 knockdown mirrors the effect of this compound treatment at low concentrations, it provides strong evidence for on-target activity.[3]
-
Rescue Experiments: If possible, express a drug-resistant mutant of CDK7 in your cells. If this rescues the phenotype induced by this compound, it confirms on-target engagement.[3]
-
Kinome Profiling: For in-depth analysis, consider commercially available kinase profiling services to screen this compound against a broad panel of kinases.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in MCF-7 Cells Using Different Viability Assays
| Assay Type | Endpoint Measured | Hypothetical IC50 (µM) | Interpretation |
| CellTiter-Glo® | ATP levels (Metabolic Activity) | 5.2 | May overestimate cell viability due to cellular hypertrophy during G1 arrest. |
| CyQUANT™ | DNA Content (Cell Number) | 1.5 | Provides a more accurate reflection of the anti-proliferative effect. |
| Direct Cell Count | Cell Number | 1.3 | Considered a gold standard for assessing proliferation. |
Table 2: Troubleshooting Checklist for Inconsistent this compound Results
| Issue | Potential Cause | Recommended Action |
| High IC50 Variability | Inappropriate proliferation assay | Switch from a metabolic assay (e.g., MTT) to a DNA-based assay (e.g., CyQUANT™) or direct cell counting. |
| Cell line heterogeneity | Characterize the cell cycle and gene expression profiles of your cell lines. | |
| Inconsistent assay conditions | Standardize cell seeding density, treatment duration, and reagent preparation. | |
| No change in p-RNAPII | Poor antibody quality | Validate phospho-specific antibodies with positive/negative controls. |
| Suboptimal treatment time/dose | Perform a time-course and dose-response experiment. | |
| Protein degradation | Ensure lysis buffer contains fresh phosphatase and protease inhibitors. | |
| Unexpected Phenotypes | Off-target effects | Perform a dose-response to find the lowest effective concentration. Validate with CDK7 siRNA/CRISPR. |
Experimental Protocols
Protocol 1: Cell Viability Assessment Using CyQUANT™ Direct Cell Proliferation Assay
This protocol provides a method for assessing cell proliferation based on DNA content, which is recommended for CDK inhibitors like this compound.
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay Procedure:
-
Prepare the CyQUANT™ Direct reagent according to the manufacturer's instructions.
-
At the end of the incubation period, remove the plate from the incubator.
-
Add an equal volume of the CyQUANT™ reagent to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.
-
Data Analysis: Background fluorescence is subtracted, and the results are normalized to the vehicle-treated control wells. IC50 curves are generated using non-linear regression analysis.
Protocol 2: Western Blotting for Phospho-RNAPII (Ser5)
This protocol details the steps to assess the direct pharmacological effect of this compound on its primary target, CDK7.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 6 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-RNAPII CTD (Ser5) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total RNAPII and a loading control (e.g., Vinculin) to ensure equal protein loading and to assess the specific decrease in phosphorylation.
Visualizations
Caption: Simplified signaling pathway of CDK7 and its inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
Caption: Logical workflow for investigating potential off-target effects.
References
Validation & Comparative
Zeltociclib: An In Vivo Comparative Guide to a Selective CDK9 Inhibitor for Anti-Cancer Effects
Zeltociclib (also known as Enitociclib or BAY 1251152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating RNA Polymerase II. In many cancers, particularly hematological malignancies, tumor cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins and oncoproteins such as MCL-1 and MYC. By inhibiting CDK9, this compound effectively suppresses the transcription of these key survival genes, leading to tumor cell apoptosis. This guide provides a comparative overview of the in vivo anti-cancer effects of this compound and other CDK inhibitors, supported by preclinical experimental data.
Comparative In Vivo Efficacy of CDK Inhibitors
The anti-tumor activity of this compound has been demonstrated in various preclinical xenograft models of hematological cancers. Its efficacy, when compared with other selective CDK9 inhibitors and CDK4/6 inhibitors, highlights the therapeutic potential of targeting transcriptional addiction in cancer.
Table 1: In Vivo Efficacy of Selective CDK9 Inhibitors in Hematological Cancer Models
| Compound | Cancer Model (Cell Line) | Dosing Regimen | Efficacy Metric | Result | Citation |
| This compound (Enitociclib) | Multiple Myeloma (JJN-3, NCI-H929, OPM-2) | 15 mg/kg, IV, once per week | Reduced Tumor Volume & Prolonged Survival | Significant therapeutic relief and delayed tumor growth. | [1] |
| This compound (BAY 1251152) | Acute Myeloid Leukemia (MV4-11) | 4.5 mg/kg, IV, once per week for 3 weeks | Antitumor Efficacy | Increased efficacy compared to the predecessor compound, atuveciclib. | [2] |
| Atuveciclib (BAY 1143572) | Acute Myeloid Leukemia (MOLM-13) | 6.25 mg/kg, Oral, daily | Treatment-to-Control (T/C) Ratio | 0.64 | [2] |
| Atuveciclib (BAY 1143572) | Acute Myeloid Leukemia (MOLM-13) | 12.5 mg/kg, Oral, daily | Treatment-to-Control (T/C) Ratio | 0.49 | [2] |
| Fadraciclib (CYC065) | Acute Myeloid Leukemia (EOL-1) | 40 mg/kg, Oral, 5 days/week for 2 weeks | Median Tumor Growth Inhibition (TGI) | 95% | [3] |
| Fadraciclib (CYC065) | Acute Myeloid Leukemia (EOL-1) | 55 mg/kg, Oral, 5 days/week for 2 weeks | Median Tumor Growth Inhibition (TGI) | 97% | [3] |
| Fadraciclib (CYC065) | Acute Myeloid Leukemia (HL60) | 70 mg/kg, Oral, 5 days/week for 2 weeks | Tumor Growth Inhibition (TGI) on Day 11 | 90% | [3] |
| Voruciclib (B612172) | Acute Myeloid Leukemia (MV4-11) | 25 mg/kg/inj, every other day | Improved Survival (in combo w/ Venetoclax) | Synergistic effect leading to improved survival in murine xenograft models. | [4][5] |
Table 2: In Vivo Efficacy of CDK4/6 Inhibitors in Acute Myeloid Leukemia (AML) Models
| Compound | Cancer Model | Dosing Regimen | Efficacy Metric | Result | Citation |
| Palbociclib | Patient-Derived Xenograft (AML) | Oral, 5 days/week for 3 weeks | Disease Burden & Overall Survival (OS) | Significant reduction of disease burden and prolongation of OS. | [6] |
| Abemaciclib | Patient-Derived Xenograft (AML) | Not Specified | Leukemic Cell Burden & Survival | Reduced leukemic cell burden and improved survival. | [7] |
| Abemaciclib | Acute Myeloid Leukemia (Kasumi-1) | Not Specified | Tumor Growth | Significantly less tumor growth when combined with an autophagy inhibitor. | [8] |
Mechanism of Action: CDK9 Signaling Pathway
This compound's primary mechanism of action is the inhibition of the P-TEFb complex (CDK9/Cyclin T1). This prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position, which is a critical step for productive transcriptional elongation. The resulting transcriptional suppression leads to the rapid depletion of proteins with short half-lives, such as the oncoprotein MYC and the anti-apoptotic protein MCL-1, ultimately inducing apoptosis in cancer cells.[2][9]
References
- 1. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of a combination therapy targeting CDK4/6 and autophagy in a mouse xenograft model of t(8;21) acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CDK7 Inhibitors in Clinical Development: Zeltociclib, Samuraciclib, and SY-5609
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit the vulnerabilities of cancer cells. Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target due to its dual role in regulating the cell cycle and transcription.[1][2] Inhibition of CDK7 offers a novel strategy to combat various malignancies, including advanced solid tumors and breast cancer.[1][3] This guide provides a comparative overview of three CDK7 inhibitors currently in clinical development: Zeltociclib (GTAEXS-617), Samuraciclib (B608046) (CT7001), and SY-5609.
Introduction to CDK7 Inhibition
CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which is responsible for the phosphorylation and activation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation and elongation of transcription.[4][5] By inhibiting CDK7, these novel agents can disrupt two fundamental processes that are often dysregulated in cancer, leading to cell cycle arrest and apoptosis.
Clinical Trial Landscape: A Head-to-Head Comparison
The following tables summarize the available clinical trial data for this compound, Samuraciclib, and SY-5609. It is important to note that this compound is in an earlier stage of clinical development, and therefore, publicly available data is limited compared to Samuraciclib and SY-5609.
Table 1: Overview of Key Clinical Trials
| Inhibitor | Alias | Clinical Trial Identifier | Phase | Status | Indications |
| This compound | GTAEXS-617 | NCT05985655 | Phase 1/2 | Recruiting | Advanced Solid Tumors[6][7][8] |
| Samuraciclib | CT7001 | NCT03363893 | Phase 1/2 | Active, not recruiting | Advanced Solid Malignancies, Triple-Negative Breast Cancer (TNBC), Castrate-Resistant Prostate Cancer (CRPC), HR+/HER2- Breast Cancer[5][9] |
| SY-5609 | - | NCT04247126 | Phase 1 | Active, not recruiting | Advanced Solid Tumors, HR+/HER2- Breast Cancer, Pancreatic Ductal Adenocarcinoma (PDAC)[10][11][12] |
Table 2: Efficacy Data from Clinical Trials
| Inhibitor | Trial (Identifier) | Patient Population | Key Efficacy Endpoints & Results |
| This compound | ELUCIDATE (NCT05985655) | Advanced Solid Tumors | Data from the monotherapy dose-escalation phase is anticipated in the latter half of 2024.[3] |
| Samuraciclib | Phase 1/2 (NCT03363893) | HR+/HER2- Breast Cancer (post-CDK4/6i) | Combination with Fulvestrant (B1683766): - Clinical Benefit Rate (CBR) at 24 weeks: 36.0% (9/25)[5] - CBR in patients without detectable TP53 mutation: 47.4% (9/19)[5] - Median Progression-Free Survival (PFS) in patients with no TP53 mutation: 7.4 months vs 1.8 months in patients with TP53 mutation.[13] |
| TNBC | Monotherapy: - 1 Partial Response (PR) with a duration of 337 days[5] - CBR at 24 weeks: 20.0% (4/20)[5] | ||
| SY-5609 | Phase 1 (NCT04247126) | Advanced Solid Tumors (heavily pre-treated) | Monotherapy: - 28.9% of evaluable patients achieved Stable Disease (SD), with tumor regressions of up to 20% in six of those patients.[14] - In patients with pancreatic cancer, one patient experienced prolonged SD for up to 12 months.[14] |
| HR+/HER2- Breast Cancer (post-CDK4/6i) | Combination with Fulvestrant: - 42% (5/12) of evaluable patients achieved SD.[1][15] | ||
| Pancreatic Cancer | Combination with Gemcitabine (B846): - 44% Disease Control Rate (DCR) in nine patients.[1] |
Table 3: Safety and Tolerability Profile
| Inhibitor | Trial (Identifier) | Most Common Treatment-Related Adverse Events (AEs) | Dose-Limiting Toxicities (DLTs) / Grade ≥3 AEs |
| This compound | ELUCIDATE (NCT05985655) | Preclinical data suggests a potentially differentiated clinical safety profile with less induced cell death on immune cells compared to other CDK7 and CDK4/6 inhibitors. Clinical data is not yet available.[3][16] | Not yet reported. |
| Samuraciclib | Phase 1/2 (NCT03363893) | Monotherapy & Combination: - G1-2: Nausea (96%), Diarrhea (91%), Vomiting (52%)[17] | Grade 3: Diarrhea (2 patients), Vomiting (1 patient), Fatigue (1 patient), Stomatitis (1 patient), Anemia (1 patient) Grade 4: Thrombocytopenia (1 patient)[17] |
| SY-5609 | Phase 1 (NCT04247126) | Monotherapy & Combination: - Nausea, Diarrhea, Thrombocytopenia, Fatigue, Anemia[4][14] | Grade 3: Thrombocytopenia (1 patient at 4 mg 5/2 schedule with fulvestrant)[15] |
Experimental Protocols
Detailed experimental protocols for ongoing clinical trials are often proprietary. However, based on publicly available information from clinical trial registries, the general methodologies can be outlined.
This compound (GTAEXS-617) - ELUCIDATE Trial (NCT05985655)
This is a Phase 1/2 open-label, multicenter study designed to assess the safety, pharmacokinetics, and anti-tumor activity of this compound in patients with advanced solid tumors.[6][7]
-
Phase 1 (Dose Escalation): This phase aims to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound monotherapy. Patients receive escalating doses of oral this compound.
-
Phase 2 (Dose Expansion): This phase will further evaluate the safety and efficacy of this compound at the RP2D in specific cohorts of patients with advanced solid tumors.[7] Combination therapy with standard-of-care treatments is also planned.[6]
Samuraciclib (CT7001) - Phase 1/2 Trial (NCT03363893)
This is a modular, open-label, multicenter study evaluating the safety and tolerability of Samuraciclib as a monotherapy and in combination with other agents.[5][9]
-
Module 1A (Dose Escalation): Patients with advanced solid tumors received ascending doses of oral Samuraciclib to determine the MTD and RP2D.[9]
-
Module 1B-1 (TNBC Monotherapy Expansion): Patients with locally advanced or metastatic TNBC received Samuraciclib at the RP2D.[5]
-
Module 2A (Combination with Fulvestrant): Patients with HR+/HER2- advanced breast cancer who have progressed on a CDK4/6 inhibitor received Samuraciclib in combination with fulvestrant.[5]
SY-5609 - Phase 1 Trial (NCT04247126)
This is a multi-center, open-label, dose-escalation, and expansion study.[4][10][11]
-
Part 1 (Dose Escalation): This part evaluated the safety and tolerability of SY-5609 as a single agent in patients with select advanced solid tumors and in combination with fulvestrant in patients with HR+/HER2- breast cancer. Both continuous daily dosing and intermittent dosing schedules (e.g., 7 days on/7 days off) were explored.[2][4]
-
Part 2 (Dose Expansion): This part is assessing the safety and preliminary clinical activity of SY-5609 in combination with gemcitabine and nab-paclitaxel in patients with PDAC.[11]
Visualizing the Science: Signaling Pathways and Workflows
To better understand the mechanism of action and the clinical development process, the following diagrams have been generated using Graphviz.
References
- 1. Syros Presents Data from Phase 1/1b Clinical Trial of SY-5609 in Advanced Solid Tumors at ASCO Annual Meeting [businesswire.com]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. Exscientia Presents Novel Patient Stratification and Biomarker Data for GTAEXS-617 at the 34th EORTC-NCI-AACR Annual Symposium | Nasdaq [nasdaq.com]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. clinicalresearch.com [clinicalresearch.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Phase 1 Study of SY-5609, an Oral, Selective CDK7 Inhibitor, in Adult Patients With Select Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 13. trial.medpath.com [trial.medpath.com]
- 14. onclive.com [onclive.com]
- 15. ascopubs.org [ascopubs.org]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. aacrjournals.org [aacrjournals.org]
Unveiling the Downstream Targets of Zeltociclib: A Comparative Guide to CDK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zeltociclib, a novel Cyclin-dependent Kinase 7 (CDK7) inhibitor, with established CDK4/6 inhibitors. By examining their distinct mechanisms of action and downstream targets, this document aims to equip researchers with the necessary information to evaluate the potential of this compound in cancer therapy. Experimental data and detailed protocols are presented to support a thorough understanding of these targeted agents.
Executive Summary
This compound is an investigational, potent, and selective inhibitor of CDK7, a key regulator of transcription and cell cycle progression.[1][2] Unlike the approved CDK4/6 inhibitors—Palbociclib (B1678290), Ribociclib, Abemaciclib (B560072), and Trilaciclib (B611476)—which primarily induce a G1 cell cycle arrest by blocking the phosphorylation of the Retinoblastoma (Rb) protein, this compound's mechanism of action is centered on the inhibition of CDK7's dual roles in regulating transcription and the cell cycle. This guide will delve into the downstream consequences of these distinct inhibitory profiles, supported by available preclinical data.
Comparative Analysis of CDK Inhibitors
The following table summarizes the key characteristics and available quantitative data for this compound and a selection of CDK4/6 inhibitors.
| Drug | Primary Target(s) | IC50 / pIC50 | Key Downstream Effects |
| This compound | CDK7 | pIC50 > 7.7 (IC50 <20 nM)[1] | Inhibition of RNA Polymerase II phosphorylation, suppression of super-enhancer-driven oncogenes, cell cycle arrest at the G1/S transition. |
| Palbociclib | CDK4/6 | - | Inhibition of Rb phosphorylation, G1 cell cycle arrest.[3][4][5] |
| Ribociclib | CDK4/6 | - | Decreased Rb phosphorylation, G1 cell cycle arrest.[6][7][8] |
| Abemaciclib | CDK4/6 | CDK4: 2 nM, CDK6: 10 nM[9] | Inhibition of Rb phosphorylation, G1 cell cycle arrest.[9][10][11] |
| Trilaciclib | CDK4/6 | CDK4: 1 nM, CDK6: 4 nM[12] | Transient G1 arrest in hematopoietic stem and progenitor cells.[12][13][14][15] |
Signaling Pathways and Mechanisms of Action
The distinct primary targets of this compound and the CDK4/6 inhibitors lead to different downstream signaling cascades.
This compound and the CDK7 Pathway
This compound's inhibition of CDK7 impacts two critical cellular processes: transcription and cell cycle control. As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the initiation and elongation of transcription of many genes, including key oncogenes. By inhibiting this process, this compound can lead to a broad transcriptional repression, particularly of genes with super-enhancers that are highly dependent on continuous high levels of transcription. Furthermore, CDK7 is also a CDK-activating kinase (CAK), responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6. Therefore, inhibition of CDK7 can also indirectly lead to a G1 cell cycle arrest.
CDK4/6 Inhibitors and the Rb-E2F Pathway
CDK4/6 inhibitors like Palbociclib, Ribociclib, Abemaciclib, and Trilaciclib specifically target the Cyclin D-CDK4/6-Rb pathway.[3][4][5][7][16][17][18][19][20][21][22] In normal cell cycle progression, the Cyclin D-CDK4/6 complex phosphorylates the Rb protein. This phosphorylation event causes Rb to release the E2F transcription factor, which then activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, keeping it bound to E2F and thereby arresting the cell cycle in the G1 phase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CDK inhibitors.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human CDK enzyme (e.g., CDK7/CycH/MAT1, CDK4/CycD1)
-
Kinase-specific substrate (e.g., GST-tagged Rb C-terminal fragment for CDK4/6)
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or fluorescent ATP analog
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
In a 96-well plate, add the recombinant CDK enzyme, the specific substrate, and the kinase assay buffer.
-
Add the different concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a phosphocellulose filter membrane which binds the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a CDK inhibitor.[23][24][25][26][27]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound represents a distinct class of CDK inhibitors with its primary targeting of CDK7. This leads to a dual mechanism of action involving both transcriptional and cell cycle inhibition, differentiating it from the established CDK4/6 inhibitors that primarily induce G1 arrest through the Rb-E2F pathway. The comparative data and experimental protocols provided in this guide offer a foundational understanding for researchers to further investigate the therapeutic potential of this compound and its unique downstream effects in various cancer models. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety profile of this novel agent.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An evaluation of palbociclib as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Ribociclib | C23H30N8O | CID 44631912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacr.org [aacr.org]
- 11. Preclinical discovery and development of abemaciclib used to treat breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 14. cosela.com [cosela.com]
- 15. trilaciclib [drugcentral.org]
- 16. researchgate.net [researchgate.net]
- 17. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclin D-CDK4 relieves cooperative repression of proliferation and cell cycle gene expression by DREAM and RB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 24. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. revvity.com [revvity.com]
- 26. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 27. miltenyibiotec.com [miltenyibiotec.com]
Zeltociclib: A Comparative Overview in the Context of CDK Inhibition and Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zeltociclib is an investigational cyclin-dependent kinase (CDK) inhibitor with potential applications in oncology. Current information identifies this compound as a putative CDK7 inhibitor.[1] This guide aims to provide a comparative perspective on the efficacy of this compound. However, a comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant gap: at present, there is no direct preclinical or clinical data comparing the efficacy of this compound to standard chemotherapy regimens.
Therefore, this guide will focus on the established mechanism of action for CDK7 inhibitors and provide a comparative context based on the broader class of CDK inhibitors where clinical data against standard-of-care exists. This approach offers a scientifically grounded framework for understanding the potential therapeutic positioning of this compound, pending the release of specific trial data.
This compound and the CDK7 Pathway
This compound is classified as a cyclin-dependent kinase inhibitor.[2] Patent filings suggest its specificity for CDK7.[1] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle and gene transcription. Dysregulation of CDK activity is a common feature in many cancers, making them an attractive target for therapeutic intervention.
CDK7 has a dual role, acting as a CDK-activating kinase (CAK) and as a component of the transcription factor IIH (TFIIH).[2] By inhibiting CDK7, this compound is hypothesized to exert its anti-tumor effects through two primary mechanisms:
-
Cell Cycle Arrest: CDK7 is responsible for the activation of other CDKs, such as CDK1 and CDK2, which are essential for the progression of the cell cycle.[3] Inhibition of CDK7 would, therefore, lead to a halt in the cell cycle, preventing cancer cell proliferation.[2]
-
Transcriptional Inhibition: As part of TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation and elongation of transcription.[3] Cancer cells are often highly dependent on the continuous transcription of oncogenes for their survival. By inhibiting this process, CDK7 inhibitors can selectively induce apoptosis in malignant cells.[2]
Below is a diagram illustrating the central role of CDK7 in the cell cycle and transcription.
Comparative Efficacy: CDK Inhibitors vs. Standard Chemotherapy
In the absence of direct data for this compound, we can look to the broader class of CDK inhibitors, specifically CDK4/6 inhibitors, which are now established in cancer therapy.
Indication of Interest: Hormone Receptor-Positive (HR+), HER2-Negative Breast Cancer
Standard-of-care for advanced HR+, HER2- breast cancer has evolved to include CDK4/6 inhibitors in combination with endocrine therapy. The table below summarizes the general efficacy of this class compared to endocrine therapy alone, which was a previous standard. It is important to note that these are not direct comparisons with traditional cytotoxic chemotherapy in a first-line setting for this specific breast cancer subtype.
| Drug Class | Mechanism of Action | Typical Efficacy Endpoint (PFS) | Notes |
| CDK4/6 Inhibitors | Inhibit CDK4 and CDK6, leading to G1 cell cycle arrest. | Significant improvement in Progression-Free Survival (PFS) when combined with endocrine therapy compared to endocrine therapy alone. | Generally better tolerated than traditional chemotherapy, with a different side effect profile (e.g., neutropenia, fatigue).[3] |
| Standard Chemotherapy | Varies (e.g., taxanes, anthracyclines); generally induce DNA damage or inhibit mitosis. | Reserved for later lines of treatment in HR+ breast cancer or for visceral crisis. | Associated with more significant side effects such as myelosuppression, alopecia, and neuropathy. |
Potential Indications and Standard Chemotherapy for CDK7 Inhibitors
Preclinical studies have shown that CDK7 inhibitors have potential activity in a range of malignancies, including breast cancer, ovarian cancer, and small cell lung cancer.[1] The standard chemotherapy regimens for these cancers are well-established.
| Cancer Type | Standard First-Line Chemotherapy Regimens |
| Triple-Negative Breast Cancer | Doxorubicin and cyclophosphamide (B585) followed by paclitaxel (B517696); Carboplatin (B1684641) |
| Ovarian Cancer | Carboplatin and paclitaxel |
| Small Cell Lung Cancer | Cisplatin or carboplatin and etoposide |
Future clinical trials of this compound will likely involve comparisons with or combinations with these established chemotherapy backbones.
Experimental Protocols: A General Framework
While specific protocols for this compound are not available, a typical preclinical and early clinical development workflow to compare a novel CDK inhibitor like this compound with standard chemotherapy would involve the following stages.
Preclinical Evaluation
-
In Vitro Cell Line Screening:
-
Objective: To determine the cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines representing various tumor types.
-
Method:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a dose-response range of this compound and a relevant standard chemotherapy agent (e.g., paclitaxel for breast cancer cell lines).
-
Cell viability is assessed after 72-96 hours using assays such as MTT or CellTiter-Glo.
-
IC50 (half-maximal inhibitory concentration) values are calculated and compared.
-
-
-
In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method:
-
Immunocompromised mice are subcutaneously implanted with human cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, standard chemotherapy, combination).
-
Drugs are administered according to a predetermined schedule and dosage.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
-
The diagram below illustrates a generalized workflow for such a preclinical comparison.
Conclusion and Future Directions
This compound, as a potential CDK7 inhibitor, represents a promising therapeutic strategy by targeting both cell cycle progression and transcriptional regulation in cancer cells. While direct comparative efficacy data against standard chemotherapy is currently unavailable, the clinical success of other CDK inhibitor classes, such as CDK4/6 inhibitors in breast cancer, provides a strong rationale for the continued development of novel CDK-targeting agents.
The research and drug development community awaits the publication of preclinical and clinical data for this compound to accurately ascertain its therapeutic potential and positioning relative to existing cancer treatments. Future studies will be critical in defining the specific tumor types most likely to respond to this compound and in determining its efficacy both as a monotherapy and in combination with standard-of-care chemotherapy and other targeted agents.
References
A Comparative Analysis of the Safety Profiles of CDK Inhibitors: Zeltociclib and its Therapeutic Counterparts
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the safety profiles of the novel cyclin-dependent kinase (CDK) inhibitor Zeltociclib and other prominent CDK inhibitors, namely Palbociclib, Ribociclib, Abemaciclib, and Trilaciclib. This guide summarizes available quantitative data, outlines general experimental methodologies for safety assessment, and visualizes relevant biological pathways and workflows.
This compound (also known as GTAEXS-617) is an investigational CDK inhibitor with potential antitumor effects[1]. While specific safety data from extensive clinical trials on this compound is not yet publicly available, it is reportedly in IND-enabling studies and a clinical trial is underway to evaluate its safety and efficacy in advanced solid tumors[2][3]. The structure of this compound is claimed in a patent as a CDK7 inhibitor[1]. Given the limited data on this compound, this guide focuses on the well-established safety profiles of approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—which are used in the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer[4][5]. Additionally, Trilaciclib, a CDK4/6 inhibitor used to decrease the incidence of chemotherapy-induced myelosuppression, is included for a broader comparison[6].
Quantitative Safety Data Comparison
The following table summarizes the incidence of common adverse events (AEs) observed in clinical trials of Palbociclib, Ribociclib, Abemaciclib, and Trilaciclib. It is important to note that direct comparison between these agents is challenging due to differences in trial designs, patient populations, and combination therapies.
| Adverse Event | Palbociclib (Any Grade %) | Palbociclib (Grade ≥3 %) | Ribociclib (Any Grade %) | Ribociclib (Grade ≥3 %) | Abemaciclib (Any Grade %) | Abemaciclib (Grade ≥3 %) | Trilaciclib (Any Grade %) | Trilaciclib (Grade ≥3 %) |
| Neutropenia | 80 - 81[7] | 56 - 66[8] | 74 - 76[7] | 59 - 60[9] | 37 - 50[10][11] | 25[12] | 11.4 (Severe)[13] | Not specified |
| Leukopenia | 39[8] | 24[8] | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| Anemia | 35.15[9] | <9[12] | Not specified | Not specified | 35.15[9] | <9[12] | 20.5[14] | Not specified |
| Thrombocytopenia | Not specified | <9[12] | Not specified | Not specified | Not specified | <9[12] | Not specified | Not specified |
| Diarrhea | 8[7] | <1[15] | 8.8[7] | <1[15] | 82 - 90[10][11] | 10 - 21[10][11][12] | Not specified | Not specified |
| Fatigue | 41 - 65[10][11] | 2[8] | 43.54[9] | 2[15] | 41 - 65[10][11] | 2[10][11] | Not specified | Not specified |
| Nausea | 30 - 64[10][11] | <1[15] | 49.43[9] | 2[15] | 30 - 64[10][11] | <1[15] | Not specified | Not specified |
| Vomiting | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| Alopecia | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| Increased ALT/AST | Not specified | Not specified | Not specified | 4-10 (ALT), 3-6 (AST)[16] | Not specified | 2-5[16] | Not specified | Not specified |
| QTc Prolongation | Not specified | Not specified | 3.3[15] | 1.2[15] | Not specified | Not specified | Not specified | Not specified |
| Venous Thromboembolism | Not specified | Not specified | Not specified | Not specified | 5.3[12] | Not specified | Not specified | Not specified |
| Interstitial Lung Disease/Pneumonitis | Not specified | Not specified | Not specified | Not specified | 3.4[12] | Not specified | Not specified | Not specified |
Data compiled from multiple sources and clinical trials. Percentages represent the range of reported incidences. Grade of adverse events is based on the Common Terminology Criteria for Adverse Events (CTCAE).
Key Differences in Safety Profiles
While all three major CDK4/6 inhibitors used in breast cancer (Palbociclib, Ribociclib, and Abemaciclib) share class-specific toxicities like neutropenia, their safety profiles have distinct features[4][17][18].
-
Palbociclib and Ribociclib are most commonly associated with neutropenia [4][7]. This is generally manageable with dose interruption or reduction and is not typically associated with a high rate of febrile neutropenia[15].
-
Abemaciclib is uniquely characterized by a high incidence of diarrhea , which is often an early-onset event but can be managed with antidiarrheal medication and dose adjustments[10][11][12]. While neutropenia can occur, it is generally less frequent and severe compared to Palbociclib and Ribociclib[15].
-
Ribociclib carries a specific warning for QTc interval prolongation and requires electrocardiogram (ECG) monitoring[18][19]. It is also associated with a higher incidence of hepatobiliary toxicity, manifesting as elevated liver transaminases[16][20].
-
Trilaciclib , used in a different therapeutic context, primarily aims to protect against chemotherapy-induced myelosuppression. Its common adverse events include fatigue, hypocalcemia, hypokalemia, hypophosphatemia, and increased aspartate aminotransferase[6][13].
Experimental Protocols for Safety Assessment
Detailed experimental protocols are proprietary and specific to each drug development program. However, the general methodologies for preclinical and clinical safety assessments of CDK inhibitors follow established regulatory guidelines.
Preclinical Toxicology Studies
Preclinical safety evaluation is crucial to identify potential target organs of toxicity and to determine a safe starting dose for human trials[21][22].
General Protocol for in vivo Toxicology Studies:
-
Dose Range-Finding Studies: Initial single-dose studies in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD)[23][24].
-
Repeat-Dose Toxicity Studies: Administration of the compound for a duration relevant to the intended clinical use (e.g., 28 or 90 days) in two species[23]. Key assessments include:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Measured regularly.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to assess effects on blood cells and organ function (e.g., liver and kidney)[21].
-
Urinalysis: To evaluate renal function.
-
Gross Pathology and Histopathology: At the end of the study, a full necropsy is performed, and organs are examined macroscopically and microscopically for any pathological changes[21].
-
-
Safety Pharmacology Studies: To evaluate the effects of the drug on vital functions, including cardiovascular, respiratory, and central nervous systems[24].
-
Genotoxicity Studies: A battery of in vitro and in vivo assays to assess the potential of the compound to cause genetic damage.
-
Reproductive and Developmental Toxicity Studies: To evaluate potential effects on fertility and embryonic-fetal development.
Clinical Trial Safety Monitoring
In human clinical trials, safety is rigorously monitored according to the study protocol[25][26].
General Protocol for Safety Monitoring in Clinical Trials:
-
Informed Consent: Participants are fully informed of all potential risks before enrolling in the study[25].
-
Baseline Assessments: Comprehensive medical history, physical examination, and laboratory tests are conducted before the first dose.
-
Adverse Event (AE) Monitoring and Reporting: All AEs are recorded at each study visit, graded for severity (typically using CTCAE), and assessed for their relationship to the study drug. Serious Adverse Events (SAEs) are reported to regulatory authorities within a short timeframe.
-
Regular Laboratory Monitoring:
-
Complete Blood Counts (CBC) with differential: Frequently monitored, especially for CDK4/6 inhibitors, to detect neutropenia, anemia, and thrombocytopenia[27]. For Palbociclib and Ribociclib, this is typically done every two weeks for the first few cycles and then at the beginning of subsequent cycles.
-
Liver Function Tests (LFTs): Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin (B190676) are monitored, particularly for Ribociclib[16].
-
Serum Chemistry: To monitor electrolytes and renal function.
-
-
Specific Monitoring:
-
ECG Monitoring: For drugs with a known risk of QTc prolongation, like Ribociclib, ECGs are performed at baseline and at regular intervals during treatment[19].
-
-
Dose Modifications: The protocol specifies criteria for dose interruptions, reductions, or discontinuations based on the severity and type of AEs observed[10][11].
Signaling Pathways and Experimental Workflows
CDK4/6-Cyclin D Signaling Pathway
CDK4 and CDK6 are key regulators of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors block this pathway, inducing cell cycle arrest at the G1 phase.
Caption: The CDK4/6-Cyclin D signaling pathway and the mechanism of action of CDK4/6 inhibitors.
General Workflow for Preclinical in vivo Toxicology Assessment
The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical entity in preclinical animal studies.
Caption: A generalized workflow for preclinical in vivo toxicology studies of a new drug candidate.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Exscientia Presents Novel Patient Stratification and Biomarker Data for GTAEXS-617 at the 34 th EORTC-NCI-AACR Annual Symposium | Business Wire [via.tt.se]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Frontiers | The adverse events of CDK4/6 inhibitors for HR+/ HER2- breast cancer: an umbrella review of meta-analyses of randomized controlled trials [frontiersin.org]
- 5. An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosela.com [cosela.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Effectiveness and Safety of Palbociclib plus Endocrine Therapy in Hormone Receptor–Positive, HER2-Negative Metastatic Breast Cancer: Real-World Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Management of Abemaciclib‐Associated Adverse Events in Patients with Hormone Receptor‐Positive, Human Epidermal Growth Factor Receptor 2‐Negative Advanced Breast Cancer: Safety Analysis of MONARCH 2 and MONARCH 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Late onset toxicities associated with the use of CDK 4/6 inhibitors in hormone receptor positive (HR+), human epidermal growth factor receptor-2 negative (HER2-) metastatic breast cancer patients: a multidisciplinary, pan-EU position paper regarding their optimal management. The GIOCONDA project - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA’s adverse event reporting system: a case control pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. snconnect.survivornet.com [snconnect.survivornet.com]
- 19. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. youtube.com [youtube.com]
- 22. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 23. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. altasciences.com [altasciences.com]
- 25. Facebook [cancer.gov]
- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 27. A deep dive into CDK4/6 inhibitors: Evaluating real world toxicities and treatment paradigms in the elderly population - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Therapeutic Potential of CDK4/6 Inhibitors in Patient-Derived Xenograft Models
A guide for researchers and drug development professionals on the preclinical efficacy of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors in patient-derived xenograft (PDX) models.
Introduction:
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a critical tool in preclinical cancer research.[1][2] These models are valued for their ability to retain the histological and genetic characteristics of the original human tumor, offering a more predictive platform for evaluating the efficacy of novel cancer therapies compared to traditional cell line-derived xenografts.[1][3] This guide provides a comparative analysis of the therapeutic potential of established CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib (B560072)—in various PDX models. While the initial focus was on Zeltociclib, a comprehensive search of publicly available scientific literature and databases did not yield preclinical studies of this compound in PDX models. Therefore, this guide will focus on its well-documented counterparts to provide a valuable resource for researchers in the field.
CDK4/6 inhibitors are a class of drugs that target cyclin-dependent kinases 4 and 6, key regulators of the cell cycle. By inhibiting these kinases, they can block the proliferation of cancer cells.[4] This guide will summarize quantitative data on their performance, detail experimental protocols for key studies, and provide visual representations of their mechanism of action and experimental workflows.
Comparative Efficacy of CDK4/6 Inhibitors in PDX Models
The following tables summarize the quantitative data from preclinical studies evaluating Palbociclib, Ribociclib, and Abemaciclib in various patient-derived xenograft models. These data highlight the anti-tumor activity of these inhibitors across different cancer types.
Table 1: Efficacy of Palbociclib in Patient-Derived Xenograft Models
| Cancer Type | PDX Model | Treatment Regimen | Outcome | Citation |
| Medulloblastoma (MYC-amplified) | Med-211FH | Not Specified | Significant therapeutic benefit and survival advantage | [4][5] |
| Desmoplastic Small Round Cell Tumor | DSRCT | Not Specified | Reduction in tumor growth | [4] |
| Non-Small Cell Lung Cancer | NSCLC PDX | 50 mg/kg, 5x/week | Varied overall response rate in different PDX models | [4] |
| Breast Cancer (ER+) | ST897, ST986, ST313 | 75 mg/kg, once daily | Tumor regressions | [3] |
| Metastatic Castration-Resistant Prostate Cancer | mCRPC PDX | Not Specified | Overcame resistance when combined with an AKT inhibitor | [6][7] |
Table 2: Efficacy of Abemaciclib in Patient-Derived Xenograft Models
| Cancer Type | PDX Model | Treatment Regimen | Outcome | Citation |
| Acute Myeloid Leukemia | AML PDX | Not Specified | Reduced leukemic cell burden and improved survival | [8] |
| Hormone Receptor Positive Breast Cancer | HR+ Breast Cancer PDX | 75 mg/kg, oral gavage, 6 days on/1 day off | Tumor regression | [9][10] |
| Head and Neck Squamous Cell Carcinoma | HNSCC PDX | Not Specified | Response in tumors with CCND1 and/or CDKN2A alterations | [11] |
No specific quantitative data for Ribociclib in PDX models was identified in the search results.
Mechanism of Action: CDK4/6 Inhibition
CDK4/6 inhibitors exert their anti-tumor effects by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.
The following diagram illustrates the signaling pathway targeted by CDK4/6 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below is a generalized experimental workflow for evaluating the efficacy of CDK4/6 inhibitors in patient-derived xenograft models, based on common practices described in the literature.[1][12][13]
Establishment of Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy.
-
Implantation: A small fragment of the tumor tissue (typically 2-3 mm³) is subcutaneously or orthotopically implanted into an immunodeficient mouse (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Once the tumor reaches a certain volume (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into new cohorts of mice for expansion. Early passages are generally used for therapeutic studies to maintain the fidelity of the original tumor.
In Vivo Efficacy Studies
-
Cohort Formation: Once tumors in the PDX models reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The CDK4/6 inhibitor (e.g., Palbociclib, Abemaciclib) or vehicle control is administered to the respective cohorts. Dosing schedules and routes of administration are specific to the drug and experimental design (e.g., oral gavage, once daily).
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using a standard formula (e.g., (Length x Width²)/2).
-
Endpoint Analysis: The study continues for a predetermined period or until tumors in the control group reach a maximum allowed size. Endpoints may include tumor growth inhibition, tumor regression, and overall survival of the mice.
The following diagram outlines a typical experimental workflow for a PDX-based drug efficacy study.
Conclusion
Patient-derived xenograft models represent a significant advancement in preclinical oncology research, providing a more clinically relevant platform to evaluate novel therapeutics. The data presented in this guide demonstrate the therapeutic potential of the CDK4/6 inhibitors Palbociclib and Abemaciclib in various PDX models across a range of cancer types. While direct preclinical data for this compound in PDX models is not yet publicly available, the extensive research on other CDK4/6 inhibitors provides a strong rationale for its continued investigation. The provided methodologies and diagrams serve as a foundational resource for researchers designing and interpreting preclinical studies aimed at validating the therapeutic potential of novel CDK inhibitors. As the field of personalized medicine continues to evolve, the use of PDX models will be instrumental in identifying responsive patient populations and guiding the clinical development of next-generation cancer therapies.
References
- 1. Patient-derived xenografts: a relevant preclinical model for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. td2inc.com [td2inc.com]
- 3. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Patient-Derived Tumor Xenograft Study with CDK4/6 Inhibitor Plus AKT Inhibitor for the Management of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-derived xenografts: a promising resource for preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
